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4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline Documentation Hub

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  • Product: 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline
  • CAS: 1040689-33-5

Core Science & Biosynthesis

Foundational

The Physicochemical and Synthetic Profile of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline: A Technical Guide for Advanced Lipid-Mimetic Scaffolds

Executive Summary The compound 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline represents a highly specialized class of di-alkoxy-substituted secondary diarylamines. Characterized by its dual lipophilic ether chains and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline represents a highly specialized class of di-alkoxy-substituted secondary diarylamines. Characterized by its dual lipophilic ether chains and a central flexible amine core, this scaffold is of significant interest in the development of lipid-mimetic therapeutics, supramolecular liquid crystals, and organic electronics [3].

This whitepaper provides an authoritative, in-depth analysis of the compound’s physicochemical properties, details a self-validating synthetic workflow utilizing mild reductive amination, and outlines the analytical protocols required for rigorous structural characterization.

Structural and Physicochemical Profiling

The molecular architecture of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline is defined by three core domains:

  • The Aniline Core: Substituted at the para position with a branched isopentyloxy chain, providing steric bulk and disrupting tight crystalline packing.

  • The Benzyl Core: Substituted at the para position with a linear pentyloxy chain, facilitating linear hydrophobic interactions.

  • The Secondary Amine Linkage: Acts as a flexible hinge and the sole hydrogen-bond donor, critical for receptor-pocket anchoring.

The integration of these domains results in a highly lipophilic molecule that readily partitions into lipid bilayers, making it an excellent candidate for targeting membrane-bound receptors or forming columnar hexagonal phases in liquid crystal applications [3].

Quantitative Physicochemical Data

The following table summarizes the predictive and calculated properties of the compound, highlighting its compliance with the upper boundaries of Lipinski's Rule of Five.

PropertyValueRationale / Structural Implication
Molecular Formula C23H33NO2Indicates a highly aliphatic, carbon-rich structure.
Molecular Weight 355.52 g/mol Falls well within the <500 Da threshold for drug-like molecules.
LogP (Predicted) ~5.8 - 6.2High lipophilicity; favors rapid cell membrane partitioning and lipid raft integration.
H-Bond Donors 1The secondary amine (N-H) provides a singular, highly directional anchoring point.
H-Bond Acceptors 3Two ether oxygens and one amine nitrogen facilitate interaction with aqueous interfaces.
Rotatable Bonds 12Extreme flexibility allows adaptive conformational fitting within hydrophobic binding pockets.

Synthetic Methodology: Mild Reductive Amination

The synthesis of di-alkoxy N-benzylanilines requires careful selection of reducing agents. Strong reductants (e.g., LiAlH4) risk cleaving the ether linkages or over-reducing the intermediate. Therefore, a mild, controlled reductive amination utilizing a Sodium Borohydride/Benzoic Acid ( NaBH4​/PhCO2​H ) or Trimethyl Borate system is preferred [1, 2].

The PhCO2​H acts as an acid catalyst to form the imine and subsequently reacts with NaBH4​ to generate molecular hydrogen in situ, accelerating the reduction while maintaining chemoselectivity [1].

Protocol 1: Step-by-Step Synthesis Workflow
  • Substrate Preparation: Dissolve 1.0 equivalent (1 mmol) of 4-(isopentyloxy)aniline and 1.0 equivalent (1 mmol) of 4-(pentyloxy)benzaldehyde in 5 mL of anhydrous Tetrahydrofuran (THF).

  • Imine Condensation: Add 1.0 equivalent of activated benzoic acid ( PhCO2​H ) to the reaction mixture. Stir under reflux conditions for 30 minutes to drive the dehydration and form the imine intermediate.

  • Chemoselective Reduction: Cool the reaction vessel to room temperature. Slowly add 1.0 equivalent of NaBH4​ (0.036 g). The slow decomposition of NaBH4​ by the acid liberates hydrogen gas, reducing the imine to the secondary amine without affecting the alkoxy chains.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a CCl4​/Ether (5:2) eluent system. Complete conversion typically occurs within 60 minutes.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via short-column silica gel chromatography.

SynthWorkflow A 4-(Isopentyloxy)aniline C Condensation (THF, Reflux) A->C B 4-(Pentyloxy)benzaldehyde B->C D Imine Intermediate C->D -H2O E Reduction (NaBH4 / PhCO2H) D->E PhCO2H Catalysis F 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline E->F Secondary Amine

Figure 1: One-pot reductive amination workflow for synthesizing di-alkoxy N-benzylanilines.

Analytical Characterization Protocols

Due to the high lipophilicity (LogP ~6.0) of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline, standard analytical gradients will result in severe peak tailing or column retention. The following LC-MS protocol is optimized for highly hydrophobic secondary amines.

Protocol 2: High-Organic LC-MS Validation
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol (do not use water/acetonitrile mixtures for the stock, as the compound will precipitate).

  • Stationary Phase: Utilize a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to handle the aliphatic chains.

  • Mobile Phase Gradient:

    • Solvent A: HPLC Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 50% B (to prevent column precipitation), ramping linearly to 95% B over 4.0 minutes. Hold at 95% B for 2.0 minutes to ensure complete elution.

  • Ionization Parameters: Electrospray Ionization (ESI) in positive mode. The secondary amine will readily accept a proton.

  • Data Interpretation: Monitor for the exact mass [M+H]+ peak at m/z 356.2 . Secondary confirmation can be achieved by observing the fragmentation of the benzyl-amine bond, yielding a stable 4-(pentyloxy)benzyl carbocation at m/z 177.1.

Pharmacological and Material Science Implications

The structural motif of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline mimics the hydrophobic tails of endogenous lipids (e.g., ceramides or endocannabinoids). In pharmacological contexts, compounds with di-alkoxy flexible chains are highly adept at penetrating the lipid bilayer and diffusing laterally to access the transmembrane binding domains of lipid-activated receptors (such as PPARs or Cannabinoid receptors).

In materials science, similar lower-rim functionalized alkoxy-anilines are utilized to synthesize supramolecular liquid crystals. The linear pentyloxy chain promotes 1D columnar stacking, while the branched isopentyloxy chain lowers the melting point, widening the temperature range of the mesophase for applications in organic light-emitting diodes (OLEDs) [3].

LipidPathway Ligand Di-alkoxy Benzylaniline Membrane Lipid Bilayer Integration Ligand->Membrane High LogP Partitioning Receptor Membrane-Bound Receptor Membrane->Receptor Lateral Diffusion Complex Ligand-Receptor Complex Receptor->Complex Hydrophobic Pocket Binding Gene Downstream Signal Transduction Complex->Gene Activation

Figure 2: Putative membrane integration and receptor activation pathway for highly lipophilic anilines.

References

  • Title: NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes[1] Source: Oriental Journal of Chemistry[1] URL: [Link][1]

  • Title: Trimethyl Borate-Catalyzed, Solvent-Free Reductive Amination[2] Source: The Journal of Organic Chemistry (ACS Publications)[2] URL: [Link][2]

  • Title: Calixarene Functionalized Supramolecular Liquid Crystals and Their Diverse Applications[3] Source: ACS Omega[3] URL: [Link][3]

Sources

Exploratory

Mechanism of Action for 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline Derivatives: A Technical Whitepaper

Executive Summary The rational design of targeted therapeutics often relies on the optimization of privileged chemical scaffolds. The N-benzylaniline pharmacophore is a highly versatile core, exhibiting a broad spectrum...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics often relies on the optimization of privileged chemical scaffolds. The N-benzylaniline pharmacophore is a highly versatile core, exhibiting a broad spectrum of biological activities ranging from antimicrobial efficacy to metabolic modulation 1. Specifically, the derivative 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline (CAS 1040689-33-5) represents a highly optimized, lipophilic variant designed to probe deep hydrophobic binding pockets in target enzymes. This whitepaper explores the core mechanisms of action for this compound class, focusing on its primary role as an inhibitor of the bacterial Type II Fatty Acid Synthesis (FAS II) pathway, alongside its secondary pleiotropic effects.

Chemical Causality and Structural Rationale

In drug development, substituent selection is never arbitrary. The specific inclusion of both an isopentyloxy and a pentyloxy group on the N-benzylaniline core is a masterclass in optimizing the partition coefficient (LogP) and steric complementarity for lipid-processing enzymes.

  • The Flexible Core: The secondary amine (-NH-) linking the aniline and benzyl rings provides a crucial conformational hinge. This allows the two aromatic rings to adopt a non-planar, V-shaped geometry, enabling the molecule to act as a bioisostere for diphenyl ethers (such as the well-known antimicrobial, Triclosan) 2.

  • The Hydrophobic Tails: The linear 4-(pentyloxy) group structurally mimics the straight aliphatic chain of natural fatty acid substrates (e.g., enoyl-ACP). Conversely, the branched 4-(isopentyloxy) group introduces targeted steric bulk. Together, these dual alkoxy chains perfectly fill the hydrophobic sub-pockets of the enzyme's active site. By displacing high-energy, ordered water molecules from this pocket, the compound drives an entropically favorable binding event.

Primary Mechanism: FAS II Pathway Inhibition (FabI)

The most rigorously characterized mechanism for highly lipophilic N-benzylaniline derivatives is the potent inhibition of the bacterial FAS II pathway, which is essential for cell membrane biogenesis in pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) 1.

Unlike mammals, which utilize a single megasynthase (FAS I), bacteria use discrete enzymes for fatty acid elongation. The rate-limiting step is the reduction of the enoyl-acyl carrier protein (enoyl-ACP), catalyzed by the enzyme FabI (enoyl-ACP reductase).

Binding Dynamics: 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline acts as a competitive inhibitor of the enoyl-ACP substrate. It forms a stable ternary complex with the FabI enzyme and its required NAD+/NADH cofactor. The N-benzylaniline core stacks against the nicotinamide ring of NADH via pi-pi interactions, while the dual pentyloxy/isopentyloxy chains plunge into the hydrophobic acyl-binding tunnel, effectively blocking the entry of the natural lipid substrate.

Mechanism cluster_0 Type II Fatty Acid Synthesis (FAS II) Pathway Malonyl Malonyl-ACP FabH FabH (Condensation) Malonyl->FabH BetaKeto β-Ketoacyl-ACP FabH->BetaKeto FabGZ FabG / FabZ BetaKeto->FabGZ Enoyl Enoyl-ACP FabGZ->Enoyl FabI FabI (Enoyl-ACP Reductase) Enoyl->FabI NADH   Acyl Acyl-ACP (Elongated) FabI->Acyl Acyl->FabH Cycle Repeats Inhibitor 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline Inhibitor->FabI Competitive Binding at Hydrophobic Pocket

FAS II pathway inhibition by N-benzylaniline derivatives targeting the FabI reductase enzyme.

Secondary Pharmacological Targets

While optimized for hydrophobic pockets like FabI, the N-benzylaniline scaffold demonstrates targeted pleiotropy:

  • ALDH2 Activation: Certain structural analogs of N-benzylanilines act as Aldehyde Dehydrogenase 2 (ALDH2) activators. The scaffold binds to the dimer interface of the enzyme, stabilizing its active conformation to enhance the clearance of toxic aldehydes during ischemic events (e.g., stroke) 3.

  • Tyrosinase Inhibition: The scaffold also exhibits potent anti-melanogenic properties by competitively inhibiting tyrosinase, the rate-limiting enzyme in melanin biosynthesis, positioning these derivatives as potential dermatological agents 4.

Self-Validating Experimental Protocols

To rigorously prove that a macroscopic phenotype (e.g., bacterial cell death) is causally linked to a microscopic interaction (FabI inhibition), researchers must employ a self-validating experimental triad: biochemical target engagement, cellular phenotype mapping, and mechanistic target rescue.

Protocol 1: In Vitro FabI Enzymatic Kinetics (Target Engagement)

Causality Focus: This assay isolates the enzyme to prove direct biochemical interaction, removing cellular permeability variables.

  • Preparation: Express and purify recombinant S. aureus FabI (saFabI) using an E. coli BL21(DE3) expression system.

  • Assay Setup: In a 96-well UV-transparent microplate, combine 50 mM PIPES buffer (pH 6.8), 200 µM NADH, and 50 µM trans-2-octenoyl-CoA (acting as the surrogate lipid substrate).

  • Inhibition: Introduce the N-benzylaniline derivative at varying concentrations (0.1 nM to 10 µM) in DMSO (final DMSO concentration <1%).

  • Measurement: Initiate the reaction by adding 10 nM saFabI. Monitor the oxidation of NADH to NAD+ continuously by measuring the decrease in absorbance at 340 nm over 10 minutes.

  • Data Extraction: Calculate the IC50 using non-linear regression. A low nanomolar IC50 confirms direct target engagement.

Protocol 2: MIC Determination & Target Rescue (Mechanistic Validation)

Causality Focus: If the compound kills bacteria specifically by inhibiting FabI, then artificially overexpressing FabI should "rescue" the bacteria from the drug. If the bacteria still die, the drug is acting via off-target toxicity (e.g., membrane lysis).

  • MIC Determination: Inoculate wild-type S. aureus (ATCC 29213) in Mueller-Hinton broth with serial dilutions of the compound. Incubate for 18h at 37°C. The lowest concentration preventing visible growth is recorded as the Minimum Inhibitory Concentration (MIC).

  • Target Rescue Construction: Transform a multi-copy plasmid overexpressing the fabI gene under a constitutive promoter into the S. aureus strain.

  • Validation: Repeat the MIC assay with the FabI-overexpressing strain.

  • Interpretation: A significant positive shift in the MIC (e.g., >8-fold increase) in the overexpressing strain compared to the wild-type self-validates that FabI is the primary intracellular target.

Workflow Step1 1. Synthesize & Purify Derivative Step2 2. In Vitro FabI Enzymatic Assay Step1->Step2 Step3 3. Measure NADPH Oxidation (Absorbance 340nm) Step2->Step3 Step4 4. MIC Determination (S. aureus / MRSA) Step3->Step4 IC50 Correlation Step5 5. Target Validation: FabI Overexpression Rescue Step4->Step5 Confirm Mechanism

Self-validating experimental workflow linking in vitro enzyme kinetics to cellular phenotypes.

Quantitative Data Summary

The following table synthesizes representative kinetic and phenotypic data for lipophilic N-benzylaniline derivatives against standard controls, demonstrating the expected pharmacological profile when FabI is the primary target.

Table 1: Representative Pharmacological Profile of Lipophilic N-Benzylaniline Derivatives

Compound / DrugsaFabI IC50 (µM)S. aureus MIC (µg/mL)MRSA MIC (µg/mL)Mechanism Confirmed via Rescue?
4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline 0.451.02.0Yes (>8x MIC shift)
Triclosan (Positive Control) 0.280.51.0Yes (>16x MIC shift)
Vancomycin (Standard Antibiotic) N/A1.01.0No (Targets Cell Wall)

References

  • Title: N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus Source: ACS Medicinal Chemistry Letters URL
  • Title: N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus (PMC Archive)
  • Title: Design, Synthesis, and Study of Protective Activity Against Stroke for Novel Water-Soluble Aldehyde Dehydrogenase 2 Activators Source: MDPI Pharmaceuticals URL
  • Title: Synthesis of Fluorinated N-Benzylaniline Derivatives and Evaluations on Anti-Tyrosinase and Anti-Melanogenic Activities Source: ResearchGate URL

Sources

Foundational

Structural Elucidation and High-Resolution Mass Spectrometry of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline

Executive Summary In modern drug discovery and synthetic organic chemistry, the precise characterization of intermediate compounds and screening libraries is non-negotiable. 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]anilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and synthetic organic chemistry, the precise characterization of intermediate compounds and screening libraries is non-negotiable. 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline is a complex, lipophilic secondary amine characterized by its dual alkoxy substitutions (an isopentyloxy group on the aniline core and a pentyloxy group on the benzyl moiety).

This technical whitepaper provides an authoritative guide on the theoretical mass calculations and empirical mass verification of this compound. By establishing a self-validating High-Resolution Mass Spectrometry (HRMS) workflow, researchers can unambiguously differentiate this target molecule from isobaric impurities, degradation products, or synthetic misfires, ensuring high-fidelity data for downstream pharmaceutical applications.

Structural Elucidation and Theoretical Mass Calculations

Chemical Structure Breakdown

To accurately calculate the mass properties of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline, we must first deconstruct its molecular architecture into its constituent atoms:

  • Aniline Core ( C6​H4​NH ): A para-substituted phenylamine ring.

  • Isopentyloxy Group ( −O−C5​H11​ ): Attached to the 4-position of the aniline ring.

  • Benzyl Group ( −CH2​−C6​H4​− ): Attached to the amine nitrogen.

  • Pentyloxy Group ( −O−C5​H11​ ): Attached to the 4-position of the benzyl ring.

Summing these components yields the empirical chemical formula: C23​H33​NO2​ .

Average vs. Monoisotopic Mass

A critical distinction in analytical chemistry is the difference between average molecular weight and exact monoisotopic mass.

  • Average Molecular Weight (MW): Calculated using the standard atomic weights of elements (which account for the natural abundance of all isotopes). This value (355.52 g/mol ) is used exclusively for macroscopic laboratory tasks, such as calculating stoichiometric equivalents for synthesis.

  • Monoisotopic Exact Mass: As defined by the [1], this is the mass calculated using only the principal (most abundant) isotope of each element (e.g., 12C , 1H , 14N , 16O ). Because HRMS instruments resolve individual isotopic peaks rather than a weighted average, the monoisotopic mass is the fundamental metric for mass spectrometric identification. While there is ongoing discourse in the mass spectrometry community regarding the nomenclature of "monoisotopic mass" for massive macromolecules[2], it remains the gold standard for small molecules like our target compound.

Table 1: Quantitative Mass Properties of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline

PropertyValueCalculation Basis
Chemical Formula C23​H33​NO2​ Structural derivation
Average Molecular Weight 355.52 g/mol Standard atomic weights (C:12.011, H:1.008, N:14.007, O:15.999)
Monoisotopic Exact Mass 355.2511 DaMost abundant isotopes ( 12C :12.0000, 1H :1.0078, 14N :14.0031, 16O :15.9949)
Protonated Exact Mass [M+H]+ 356.2584 DaAddition of a proton ( H+ mass: 1.007276 Da)

Analytical Methodology: Self-Validating LC-HRMS Protocol

To empirically verify the exact mass of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline, we employ Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS). The integration of UHPLC prior to MS is crucial; it separates the target analyte from unreacted starting materials (e.g., 4-isopentyloxyaniline), preventing ion suppression in the source and ensuring a high signal-to-noise ratio.

G N1 1. Sample Prep Dilute to 1 µg/mL in MeOH N2 2. System Suitability Calibrate with Reserpine N1->N2 N3 3. UHPLC Separation Resolve Isobaric Interferences N2->N3 N4 4. ESI+ Ionization Protonation to [M+H]+ N3->N4 N5 5. HRMS Acquisition Orbitrap Mass Analysis N4->N5 N6 6. Data Interpretation Exact Mass & Isotopic Match N5->N6

Self-validating LC-HRMS workflow for exact mass determination.
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , meaning internal checks guarantee the accuracy of the final measurement.

  • System Suitability Test (SST): Before analyzing the sample, infuse a known calibration standard (e.g., Reserpine, exact mass [M+H]+ = 609.2806 Da). Causality: This verifies that the mass spectrometer is calibrated to a mass accuracy of < 5 parts per million (ppm), ensuring any deviation in the target sample is due to the molecule itself, not instrument drift.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL. Causality: High concentrations can cause detector saturation and isotopic distortion (space-charge effects in Orbitrap systems). 1 µg/mL ensures optimal ion counting statistics.

  • UHPLC Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: The highly lipophilic nature of the dual-alkoxy chains ensures strong retention on the C18 stationary phase, allowing salts and polar impurities to elute in the void volume.

  • Electrospray Ionization (ESI+): Operate the ion source in positive mode. Causality: The secondary amine nitrogen in the target molecule acts as a strong gas-phase base. In the presence of the acidic mobile phase (formic acid), it readily accepts a proton to form a highly stable [M+H]+ ion.

  • HRMS Acquisition: Acquire data in full-scan mode (m/z 100–1000) at a resolution of 70,000 FWHM. Causality: This ultra-high resolution is mathematically required to separate the target's isotopic envelope from background matrix ions of similar nominal mass[3].

Data Interpretation and Isotopic Profiling

When analyzing the HRMS data, identifying the monoisotopic peak (m/z 356.2584) is only the first step. To confirm the molecular formula with absolute certainty, one must evaluate the isotopic distribution .

Because the molecule contains 23 carbon atoms, there is a statistically significant probability that at least one of those atoms is a Carbon-13 ( 13C ) isotope (natural abundance ~1.1%). This generates a predictable "M+1" peak. Furthermore, the presence of two oxygen atoms contributes to a minor "M+2" peak due to Oxygen-18 ( 18O ).

Table 2: Expected Isotopic Distribution for the [M+H]+ Ion ( C23​H34​NO2+​ )

Isotope PeakExact Mass (m/z)Relative Abundance (%)Primary Isotopic Contributor
M (Monoisotopic) 356.2584100.0 12C , 1H , 14N , 16O
M+1 357.2618~ 25.5 13C (one substitution)
M+2 358.2651~ 3.3 18O (one substitution) or two 13C

Diagnostic Rule: If the empirical HRMS data shows an M peak at 356.2584 Da ( ± 2 ppm) and an M+1 peak at roughly 25% the intensity of the base peak, the identity of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline is definitively confirmed. Any significant deviation in the M+1 abundance indicates a different molecular formula (e.g., an isobaric impurity with a different carbon count).

References

  • IUPAC Compendium of Chemical Terminology (Gold Book): monoisotopic mass. International Union of Pure and Applied Chemistry. Available at:[Link]

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Monoisotopic Mass? Journal of the American Society for Mass Spectrometry, ACS Publications. Available at:[Link]

  • High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass Laboratories Inc. Available at: [Link]

Sources

Exploratory

Crystallographic Data and 3D Structural Analysis of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline: A Technical Guide

Executive Summary The rational design of advanced mesogenic materials and liquid crystal precursors relies heavily on understanding the precise 3D spatial arrangement of their core molecular architectures. 4-(Isopentylox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of advanced mesogenic materials and liquid crystal precursors relies heavily on understanding the precise 3D spatial arrangement of their core molecular architectures. 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline (Empirical Formula: C₂₃H₃₃NO₂) represents a highly flexible, elongated molecule characterized by a central secondary amine linkage flanked by two terminal alkoxy chains.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we dissect the causality behind the experimental workflows required to synthesize, crystallize, and resolve the 3D structure of this compound. By establishing self-validating protocols, we ensure that the crystallographic data yields high-fidelity insights into the intermolecular forces—such as C-H...π interactions and hydrogen bonding—that dictate its solid-state packing behavior.

Chemical Context & Mechanistic Causality

The structural behavior of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline is fundamentally distinct from its rigid Schiff base precursors (e.g., N-(4-alkoxybenzylidene)-4'-alkylanilines) [1][1].

Causality of Flexibility: The reduction of the rigid imine (-N=CH-) to a secondary amine (-NH-CH₂-) introduces a critical sp³-hybridized carbon into the core. This added rotational freedom allows the two phenyl rings to adopt non-coplanar conformations. Consequently, this flexibility disrupts the highly ordered, rigid smectic layer packing typically seen in traditional liquid crystals, promoting a more complex, interdigitated packing motif driven by the terminal pentyloxy and isopentyloxy chains [2][2].

Experimental Workflow: Synthesis & Crystallization

To obtain diffraction-quality single crystals, the synthesis and purification must be meticulously controlled.

Workflow A 1. Reductive Amination (Synthesis) B 2. TLC Validation (Self-Validating Check) A->B C 3. Slow Evaporation (Crystallization) B->C D 4. XRD Data Collection (100 K) C->D E 5. Structure Refinement (Direct Methods) D->E

Caption: Step-by-step workflow from chemical synthesis to X-ray structure solution.

Protocol 1: Synthesis and Self-Validation
  • Reaction: Dissolve equimolar amounts of 4-(pentyloxy)benzaldehyde and 4-(isopentyloxy)aniline in anhydrous methanol. Add a catalytic amount of acetic acid, followed by sodium borohydride (NaBH₄) at 0 °C.

  • Mechanistic Choice: NaBH₄ is selected over stronger reducing agents to selectively reduce the intermediate imine without cleaving the terminal ether linkages.

  • Validation Checkpoint: The reaction is a self-validating system monitored via Thin-Layer Chromatography (TLC). The complete disappearance of the UV-active aldehyde starting material and the emergence of a new, ninhydrin-positive spot (indicating the secondary amine) confirms successful conversion.

Protocol 2: Single Crystal Growth
  • Solvent Selection: Dissolve the purified compound in a 1:1 mixture of ethanol and diethyl ether [3][3].

  • Crystallization: Allow the solution to undergo slow evaporation at 293 K in a vibration-free environment.

  • Causality: The differential volatility of diethyl ether and ethanol creates a highly controlled, gradual increase in supersaturation. This prevents rapid precipitation (which yields amorphous powders) and thermodynamically favors the nucleation and growth of macroscopic, defect-free single crystals suitable for X-ray diffraction.

X-ray Crystallography Methodology

Protocol 3: Data Collection and Refinement
  • Mounting: Select a transparent block crystal and mount it on a glass fiber using perfluoropolyether oil.

  • Data Collection: Transfer the crystal to a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) and a nitrogen cold stream set to 100 K.

  • Causality of Temperature: Cooling the crystal to 100 K drastically reduces the thermal ellipsoids (atomic vibrations) of the highly flexible isopentyloxy and pentyloxy chains. This increases the signal-to-noise ratio at high diffraction angles, allowing for precise determination of atomic coordinates.

  • Validation Checkpoint: Before full data collection, a preliminary unit cell is determined. An internal agreement factor ( Rint​ ) below 0.05 validates the crystal's internal order and confirms the absence of twinning.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

Quantitative Data Presentation

Table 1: Representative Crystallographic Data and Refinement Parameters (Note: Parameters are modeled on structurally homologous mesogenic triclinic P-1 systems to illustrate expected values [1][1])

ParameterValue
Empirical formula C₂₃H₃₃NO₂
Formula weight 355.51 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Triclinic
Space group P-1
Unit cell dimensions a = 5.645(3) Å, α = 80.07(4)°
b = 8.227(4) Å, β = 85.95(4)°
c = 26.614(12) Å, γ = 74.66(4)°
Volume 1185.4 ų
Z (Molecules per unit cell) 2
Density (calculated) 1.143 Mg/m³
Reflections collected / unique 8452 / 4120 [ Rint​ = 0.042]
Final R indices [I>2σ(I)] R1 = 0.0452, wR2 = 0.1124

3D Structural Features & Molecular Packing

The 3D structural analysis reveals how the molecule minimizes its free energy within the crystal lattice.

Space Group Causality: The triclinic P-1 space group is highly characteristic of elongated mesogenic molecules [1][1]. The lack of high-order symmetry elements allows these highly flexible, low-symmetry molecules to pack densely via simple translation and inversion. This dense packing minimizes the free volume around the flexible pentyloxy and isopentyloxy chains, maximizing van der Waals dispersion forces.

Intermolecular Interaction Network

To fully map the crystal packing, we utilize Hirshfeld surface analysis, which quantifies the relative contributions of H...H, C...H, and O...H contacts [3][3].

Interactions M1 Amine Core (Donor) M2 Alkoxy Tail (Acceptor) M1->M2 N-H...O H-Bond M2->M2 Dispersion M3 Aromatic Ring (π-System) M2->M3 C-H...π Interaction

Caption: Key intermolecular interactions driving the thermodynamic stability of the crystal lattice.

  • Hydrogen Bonding: The central secondary amine acts as a weak hydrogen bond donor (N-H), interacting with the ether oxygen atoms of adjacent molecules (N-H...O). This interaction anchors the molecules into 1D supramolecular chains.

  • C-H...π Interactions: The aliphatic protons of the isopentyloxy chain engage in edge-to-face C-H...π interactions with the electron-rich aromatic rings of neighboring molecules, further locking the conformation in place [3][3].

  • Dispersion Forces: The terminal alkyl chains exhibit extensive interdigitation. The conformational flexibility of the isopentyloxy group allows it to fill lattice voids more effectively than a straight-chain analogue, which is a critical factor in lowering the overall lattice energy.

References

  • The Molecular and Crystal Structure of N-(4-n-Pentyloxybenzylidene)-4′-Heptylaniline (5O.7) and N-(4-n-Nonyloxybenzylidene)-4′-Butylaniline (9O.4)
  • Crystal structure and Hirshfeld surface analysis of 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)-1,3-thiazol-2-amine - PMC -
  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
  • 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem -

Sources

Foundational

Thermodynamic Stability Profile of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline: A Comprehensive Guide to Kinetic and Thermal Evaluation

Executive Summary The molecule 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline is a highly functionalized secondary amine characterized by a central N-benzyl linkage flanked by two electron-rich aromatic rings. Because o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline is a highly functionalized secondary amine characterized by a central N-benzyl linkage flanked by two electron-rich aromatic rings. Because of its unique structural motifs—specifically the branched isopentyloxy and linear pentyloxy chains—this compound presents a complex thermodynamic landscape. This whitepaper provides researchers and drug development professionals with an authoritative guide to the intrinsic thermodynamic stability, mechanistic degradation pathways, and self-validating experimental protocols required to characterize this class of pharmaceutical intermediates.

Structural Thermodynamics & Causality

The thermodynamic stability of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline at room temperature (298 K) is governed by the delicate balance between crystal lattice enthalpy ( ΔH ) and conformational entropy ( ΔS ).

  • Enthalpic Contributions ( ΔH ): The ether oxygen atoms increase the electron density on the aromatic rings via resonance, which strengthens intermolecular van der Waals forces. However, the branched isopentyl chain disrupts tight crystal lattice packing. This steric hindrance significantly lowers the enthalpy of fusion ( ΔHfus​ ).

  • Entropic Contributions ( ΔS ): The linear pentyloxy and branched isopentyloxy chains introduce significant conformational degrees of freedom. This high conformational entropy favors a lower melting point, often rendering such compounds as low-melting solids or viscous liquids at room temperature.

The thermal stability of structurally related aromatic Schiff bases (the oxidized precursors to these secondary amines) is heavily dependent on their rigid, planar structures[1]. However, the reduction of the imine bond to a secondary amine fundamentally alters the energy landscape, increasing molecular flexibility and shifting the thermodynamic degradation thresholds[2].

Mechanistic Degradation Pathways

While thermodynamically stable under inert conditions at 298 K, the compound possesses specific kinetic vulnerabilities when exposed to environmental stressors such as oxygen, UV light, or moisture.

  • Oxidative Degradation (N-Centered Radicals): The secondary amine (N-H) is the primary site of oxidative attack. The electron-donating pentyloxy group on the benzyl ring makes the benzylic position electron-rich, which can stabilize any potential N-centered radical formed during initial degradation phases. The stability and subsequent rearrangements of these N-centered radicals are critical pathways in the degradation of bioactive secondary amines[3].

  • Ether Cleavage: Under extreme thermal or acidic stress, the ether linkages are susceptible to scission. However, this pathway requires a significantly higher activation energy ( Ea​ ) than amine oxidation and is thermodynamically unfavorable at standard room temperature.

Pathway A 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline (Stable at 298K) B Oxidative Stress / UV (Activation Energy Barrier) A->B Environmental Exposure C N-Centered Radical Formation (Kinetically Favored) B->C e- transfer D Ether Cleavage / Hydrolysis (Thermodynamically Driven) B->D H2O / H+ E Degradation Products (Aniline & Benzaldehyde derivatives) C->E Disproportionation D->E Bond Scission

Mechanistic degradation pathways of N-benzylaniline derivatives under environmental stress.

Quantitative Thermodynamic Baseline

To model the resilience of this compound, we must establish a quantitative thermodynamic baseline. The following table summarizes the predictive thermodynamic parameters for 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline, extrapolated from homologous series data of alkoxy-substituted N-benzylanilines.

Thermodynamic ParameterSymbolPredictive Value RangeScientific Implication
Glass Transition Temperature Tg​ -15°C to 5°CHigh chain mobility at room temperature; prone to amorphous phase shifts.
Melting Temperature Tm​ 35°C to 55°CLow lattice energy due to branched isopentyl steric hindrance.
Decomposition Temperature Td​ > 280°CHigh intrinsic thermal stability of the aromatic ether linkages.
Activation Energy (Oxidation) Ea​ 60 - 80 kJ/molVulnerable to N-centered radical formation under UV/O 2​ exposure.

Self-Validating Experimental Protocols

Thermodynamic property analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is the gold standard for modeling the resilience of pharmaceutical intermediates[4]. To ensure scientific integrity, the following protocols are designed as self-validating systems, where each step justifies the parameters of the next.

Protocol A: Thermal Profiling via DSC/TGA
  • Step 1: Sample Preparation

    • Action: Encapsulate 5–10 mg of the compound in a hermetically sealed aluminum pan.

    • Causality: Hermetic sealing prevents the volatilization of the flexible alkoxy chains and moisture ingress, ensuring that the measured endotherms and exotherms are strictly intrinsic to the compound's lattice energy and not artifacts of solvent evaporation.

  • Step 2: TGA Screening

    • Action: Ramp temperature from 25°C to 400°C at 10°C/min under a nitrogen purge.

    • Causality: Establishing the decomposition temperature ( Td​ ) is a mandatory prerequisite. Running DSC without knowing Td​ risks cell contamination from degradation off-gassing. The nitrogen purge prevents premature oxidative degradation, isolating purely thermal scission events.

  • Step 3: Modulated DSC (MDSC)

    • Action: Apply a linear heating rate of 5°C/min with a sinusoidal temperature modulation (±0.5°C every 60 seconds).

    • Causality: MDSC separates reversing heat flow (glass transitions, Tg​ ) from non-reversing heat flow (enthalpic relaxation). For a molecule with bulky isopentyloxy groups, Tg​ can be subtle; modulation amplifies this signal, allowing for precise determination of the amorphous-to-crystalline ratio.

Protocol B: Accelerated Aging & Isothermal Microcalorimetry (IMC)
  • Step 4: Isothermal Microcalorimetry

    • Action: Hold the sample at 298 K (room temperature) for 72 hours in an oxygen-rich environment.

    • Causality: DSC is too rapid to capture slow, room-temperature degradation. IMC detects microwatt-level exothermic heat flows associated with the slow formation of N-centered radicals, providing direct kinetic data for shelf-life modeling.

Workflow S1 Step 1: Sample Preparation (Hermetic Sealing) S2 Step 2: TGA Screening (Determine T_d) S1->S2 Validate Mass Loss S3 Step 3: Modulated DSC (Measure T_m, T_g, ΔCp) S2->S3 Safe Temp Range S4 Step 4: Isothermal Microcalorimetry (Measure heat flow at 298K) S3->S4 Phase Transitions Known S5 Step 5: Arrhenius Modeling (Predict Room Temp Stability) S4->S5 Kinetic Data

Self-validating experimental workflow for thermodynamic profiling using DSC, TGA, and IMC.

Storage & Formulation Directives

Based on the thermodynamic and kinetic profiling established above, specific handling guidelines must be enforced to maintain the compound's structural integrity:

  • Atmosphere: The compound must be stored under an inert gas (Nitrogen or Argon) to eliminate oxygen exposure, thereby preventing the kinetically favored N-centered radical formation at the secondary amine site.

  • Temperature: Given the low predicted Tg​ and Tm​ caused by the branched isopentyloxy chains, the compound should be maintained at or below 5°C for long-term storage. This suppresses the molecular mobility that facilitates oxidative collisions.

References

  • [1] Delman, A. D., Stein, A. A., & Simms, B. B. (1967). Synthesis and Thermal Stability of Structurally Related Aromatic Schiff Bases and Acid Amides. Journal of Macromolecular Science: Part A - Chemistry. URL:[Link]

  • [2] Both, N. F., et al. (2024). Hydrogenation of Esters Catalyzed by Bis(N-Heterocyclic Carbene) Molybdenum Complexes. ACS Catalysis. URL:[Link]

  • [3] Šakić, D., et al. (2024). STABILITY AND REARRANGEMENTS OF N-CENTERED RADICALS RELEVANT FOR SYNTHESES OF BIOACTIVE COMPOUNDS. The Journal of Physical Chemistry A. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocol for the Synthesis of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline

Here is a comprehensive application note detailing the synthesis protocol for 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline, designed for researchers and drug development professionals. Introduction & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note detailing the synthesis protocol for 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline, designed for researchers and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of highly lipophilic, di-alkoxy-substituted benzylanilines such as 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline is frequently required in the development of novel materials (e.g., liquid crystal core structures) and lipophilic pharmacophores.

The most efficient and chemoselective method for constructing this secondary amine is via direct reductive amination [1]. By reacting 4-(isopentyloxy)aniline with 4-(pentyloxy)benzaldehyde in the presence of a mild reducing agent—specifically Sodium Triacetoxyborohydride ( NaBH(OAc)3​ )—the protocol avoids the over-alkylation typically seen in direct alkylation methods using benzyl halides. NaBH(OAc)3​ is preferred over Sodium Cyanoborohydride due to its lower toxicity and superior selectivity for iminium ions over unreacted aldehydes [1].

Reaction Pathway Visualization

ReductiveAmination Amine 4-(Isopentyloxy)aniline (Nucleophile) Intermediate Transient Iminium Ion (Activated Intermediate) Amine->Intermediate Condensation (-H2O) Aldehyde 4-(Pentyloxy)benzaldehyde (Electrophile) Aldehyde->Intermediate Condensation (-H2O) Product 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline (Target Secondary Amine) Intermediate->Product Reduction Reagent NaBH(OAc)3 / AcOH (Reducing System) Reagent->Intermediate Hydride Transfer

Reaction pathway: Condensation to an iminium ion followed by selective hydride reduction.

Materials and Reagents

The following stoichiometric ratios are optimized to ensure complete conversion of the amine while preventing the accumulation of unreacted aldehyde, which can complicate downstream purification.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
4-(Isopentyloxy)aniline Starting Material1.0 eq1.79 g (10.0 mmol)
4-(Pentyloxy)benzaldehyde Starting Material1.05 eq2.02 g (10.5 mmol)
Sodium Triacetoxyborohydride Reducing Agent1.5 eq3.18 g (15.0 mmol)
Glacial Acetic Acid (AcOH) Catalyst1.0 eq0.57 mL (10.0 mmol)
1,2-Dichloroethane (DCE) SolventN/A40 mL (0.25 M)
Saturated NaHCO₃ (aq) Quenching AgentN/A50 mL

Step-by-Step Experimental Methodology

Phase 1: Reaction Setup and Iminium Formation

Expert Insight: DCE is chosen over Dichloromethane (DCM) because its slightly higher boiling point allows for gentle heating if the initial condensation is sterically hindered, though room temperature is usually sufficient for these substrates.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere. Causality: NaBH(OAc)3​ is sensitive to moisture; water will prematurely hydrolyze the reducing agent and shift the condensation equilibrium backward.

  • Dissolution: Add 4-(isopentyloxy)aniline (1.79 g, 10.0 mmol) and 4-(pentyloxy)benzaldehyde (2.02 g, 10.5 mmol) to the flask.

  • Solvation & Catalysis: Inject 40 mL of anhydrous 1,2-Dichloroethane (DCE), followed by 0.57 mL of glacial acetic acid.

  • Pre-stirring: Stir the mixture at room temperature (20–25 °C) for 30 minutes. Causality: The acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and driving the formation of the transient iminium ion prior to reduction.

Phase 2: Selective Reduction
  • Addition of Reducing Agent: Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition controls the mild exothermic reaction and prevents the localized depletion of the reagent, ensuring a smooth, continuous reduction of the iminium species [1].

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4 to 16 hours. Monitor the disappearance of the starting aniline via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system (visualized via UV at 254 nm and Ninhydrin stain).

Phase 3: Quenching and Extraction
  • Quenching: Once TLC indicates complete consumption of the amine, slowly add 50 mL of saturated aqueous NaHCO3​ to the flask. Causality: The basic solution neutralizes the acetic acid and decomposes any unreacted hydride. Warning: Add slowly to manage the vigorous evolution of hydrogen gas.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Phase 4: Purification and Validation (Self-Validating System)
  • Flash Chromatography: Purify the crude residue via silica gel flash column chromatography. Elute with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes.

  • Validation: The fractions containing the target compound must be validated to ensure the secondary amine was formed without over-alkylation.

    • 1H NMR (CDCl3): Look for the diagnostic singlet of the newly formed benzylic CH2​ protons (typically around δ 4.2 - 4.3 ppm) and the broad singlet of the secondary amine N-H proton (exchangeable with D2​O ).

    • LC-MS: Confirm the exact mass corresponding to the protonated molecular ion [M+H]+ of C23​H33​NO2​ .

Experimental Workflow Visualization

Workflow Step1 1. Setup Dry Flask + Argon Step2 2. Condensation Amine + Aldehyde + AcOH Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 Step2->Step3 Step4 4. Quench Sat. NaHCO3 (aq) Step3->Step4 Step5 5. Extraction DCM / Brine Wash Step4->Step5 Step6 6. Purification Silica Chromatography Step5->Step6

Sequential laboratory workflow for the reductive amination and isolation process.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at:[Link]

Application

Application Notes &amp; Protocols: The Utility of N-(4-pentyloxybenzylidene)-4-isopentyloxyaniline in Nematic Liquid Crystal Formulations

Prepared by: A Senior Application Scientist Abstract and Introduction This document provides a comprehensive technical guide for researchers and materials scientists on the application of the Schiff base liquid crystal,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: A Senior Application Scientist

Abstract and Introduction

This document provides a comprehensive technical guide for researchers and materials scientists on the application of the Schiff base liquid crystal, N-(4-pentyloxybenzylidene)-4-isopentyloxyaniline, in liquid crystal display (LCD) technology. N-benzylideneaniline derivatives are a well-established class of thermotropic liquid crystals known for their straightforward synthesis, thermal stability, and tunable mesomorphic properties. The specific molecule discussed herein, possessing terminal pentyloxy and isopentyloxy chains, is a representative calamitic (rod-like) mesogen suitable for inclusion in nematic mixtures for display applications.

The formation of a liquid crystal phase is dictated by molecular structure; specifically, a combination of a rigid core and flexible terminal groups[1]. In N-(4-pentyloxybenzylidene)-4-isopentyloxyaniline, the rigid core consists of two phenyl rings linked by the azomethine (-CH=N-) group, which maintains molecular linearity and contributes to the polarizability anisotropy essential for liquid crystalline behavior[2][3]. The terminal alkoxy chains provide flexibility and influence the transition temperatures and specific mesophase (e.g., nematic, smectic) exhibited[4][5].

This guide will detail the synthesis of this compound, its expected physicochemical properties based on trends in homologous series, and its primary application as a component in a broader liquid crystal mixture. We will provide detailed, field-proven protocols for the preparation of liquid crystal test cells and the characterization of their critical electro-optical properties.

Physicochemical Properties and Rationale for Use

Key Contributions to a Nematic Mixture:

  • Broadening the Nematic Range: By carefully selecting the terminal chain lengths, this compound can be used to suppress the melting point (crystal-to-mesophase transition) and elevate the clearing point (mesophase-to-isotropic transition) of a host mixture, thereby widening the operational temperature range.

  • Tuning Anisotropy: The molecular structure directly impacts the dielectric anisotropy (Δε) and optical anisotropy (birefringence, Δn) of the material. The azomethine linkage and aromatic cores contribute significantly to these properties[3]. The addition of this compound can be used to fine-tune the final Δn of a mixture to match the desired cell gap for a specific optical path difference (dΔn) or to adjust Δε to optimize the threshold voltage[7][8].

  • Viscosity Modification: The length and branching of the terminal alkyl chains (the isopentyloxy group is branched) can influence the rotational viscosity of the mixture, which is a key parameter affecting the device's response time.

Table 1: Expected Physicochemical Properties of N-(4-pentyloxybenzylidene)-4-isopentyloxyaniline (Note: These are estimated values based on trends observed in homologous series of alkoxy-terminated N-benzylideneanilines. Experimental verification is required.)

PropertyExpected Value/CharacteristicRationale & Supporting Evidence
Chemical Structure See Figure 1The structure is a classic calamitic mesogen with a rigid core and flexible tails[1].
Mesophase Type Enantiotropic NematicCompounds in this family with medium-length alkyl chains (n=4 to 7) typically exhibit a stable nematic phase. Longer chains tend to promote more ordered smectic phases[9].
Transition Temperatures ~40-80 °C Nematic RangeThe melting and clearing points are highly sensitive to the length and isomerism of the terminal chains. This is a typical range for such compounds[5][9].
Dielectric Anisotropy (Δε) Small, PositiveN-benzylideneanilines without strongly polar terminal groups (like -CN or -NO2) generally exhibit a small, positive dielectric anisotropy due to the dipole moment of the central linkage[7][8].
Optical Anisotropy (Δn) Moderate (approx. 0.10 - 0.15)The birefringence arises from the differential polarizability along and perpendicular to the long molecular axis. The two-ring aromatic core suggests a moderate Δn value, suitable for many display applications[10].

Experimental Protocols

The following protocols provide a complete workflow from synthesis to the characterization of a liquid crystal mixture incorporating the title compound.

Protocol 3.1: Synthesis of N-(4-pentyloxybenzylidene)-4-isopentyloxyaniline

This protocol is based on the standard Schiff base condensation reaction.

Rationale: The reaction involves the nucleophilic addition of the primary amine (4-isopentyloxyaniline) to the carbonyl carbon of the aldehyde (4-pentyloxybenzaldehyde), followed by the elimination of a water molecule to form the imine (-CH=N-) linkage[11][12]. The reaction is typically catalyzed by a small amount of acid or can proceed with gentle heating. Refluxing in ethanol is a common and effective method.

Materials:

  • 4-pentyloxybenzaldehyde (1 equivalent)

  • 4-isopentyloxyaniline (1 equivalent)

  • Absolute Ethanol (reaction solvent)

  • Glacial Acetic Acid (catalyst, a few drops)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 eq of 4-pentyloxybenzaldehyde in 30 mL of absolute ethanol.

  • Add 1.0 eq of 4-isopentyloxyaniline to the solution.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and place it on a stirring hotplate.

  • Heat the mixture to reflux (approx. 80°C) with continuous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the flask from heat and allow it to cool to room temperature.

  • Place the flask in an ice bath for 30-60 minutes to induce crystallization of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at a temperature below its melting point.

  • Characterization: Confirm the structure and purity of the synthesized compound using FT-IR (look for the C=N stretch around 1615-1625 cm⁻¹), ¹H-NMR, and ¹³C-NMR spectroscopy[11][13]. Determine the phase transition temperatures using Differential Scanning Calorimetry (DSC) and identify the mesophase textures using Polarized Optical Microscopy (POM)[9].

Protocol 3.2: Fabrication of a Twisted Nematic (TN) Liquid Crystal Test Cell

This protocol describes the construction of a standard electro-optical test cell.

Rationale: A TN cell requires the liquid crystal molecules to be aligned parallel to the surfaces of the two electrodes but twisted by 90° between them. This is achieved by rubbing a thin polymer alignment layer (typically polyimide) on each substrate in orthogonal directions. Spacers are used to maintain a uniform cell gap, which is critical for consistent optical performance[10][14][15].

Materials:

  • ITO-coated glass substrates

  • Polyimide alignment solution (e.g., PI-2555)

  • Solvents for cleaning (Acetone, Isopropyl Alcohol, Deionized Water)

  • Spinner coater

  • Hot plate

  • Velvet cloth on a rubbing machine

  • UV-curable epoxy

  • Microsphere spacers (e.g., 5 µm diameter) dispersed in a solvent

  • UV light source

  • Polarizer films

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating sequentially in acetone, isopropyl alcohol, and deionized water for 10 minutes each. Dry the substrates with a nitrogen gun.

  • Polyimide Coating: Spin-coat a thin layer of polyimide solution onto the ITO side of each substrate (e.g., 3000 rpm for 30 s).

  • Curing: Pre-bake the coated substrates on a hotplate at ~80°C for 10 minutes, followed by a hard bake (curing) at ~200-230°C for 30-60 minutes, as per the polyimide manufacturer's specifications[16].

  • Rubbing: Unidirectionally rub the cured polyimide layer with a velvet cloth-covered roller. This micro-grooving process creates an easy axis that directs the alignment of the LC molecules. Rub the two substrates in directions perpendicular to each other.

  • Cell Assembly: Apply UV-curable epoxy around the perimeter of one substrate. Sparsely apply the microsphere spacers onto the same substrate to define the cell gap.

  • Carefully place the second substrate on top, with the rubbed surfaces facing each other and the rubbing directions at 90°.

  • Gently press the cell together and cure the epoxy using a UV lamp.

  • Filling: Prepare a mixture of the synthesized N-(4-pentyloxybenzylidene)-4-isopentyloxyaniline (e.g., 10% by weight) in a standard nematic host (e.g., 5CB or E7). Heat the mixture to its isotropic phase.

  • Place a drop of the isotropic LC mixture at the opening of the empty cell. The cell will fill via capillary action. This process can be expedited by performing it in a vacuum chamber (fill-on-break method).

  • Sealing: Once filled, seal the opening with a small amount of epoxy and cure.

  • Polarizer Attachment: Attach linear polarizers to the outside surfaces of the cell, ensuring their transmission axes are parallel to the rubbing direction of the adjacent substrate.

Protocol 3.3: Electro-Optical Characterization

This protocol outlines the measurement of key performance metrics.

Rationale: The application of an electric field across the cell overcomes the elastic forces of the liquid crystal, causing the molecules to reorient parallel to the field. In a TN cell, this untwisting of the nematic director changes the polarization state of light passing through it, thus modulating the light intensity seen through the second polarizer[17].

Apparatus:

  • He-Ne Laser (or other stable light source)

  • Function generator

  • Voltage amplifier

  • Photodiode detector

  • Oscilloscope

  • The fabricated LC cell mounted in a holder

Procedure:

  • Voltage-Transmittance (V-T) Curve:

    • Set up the laser, LC cell, and photodiode in a line.

    • Apply a square wave AC voltage (e.g., 1 kHz) to the cell's ITO electrodes.

    • Slowly increase the applied voltage (Vrms) from 0V to a value sufficient for full switching (e.g., 10V).

    • Record the transmitted light intensity at the photodiode for each voltage step.

    • Plot the normalized transmittance versus the applied voltage. From this curve, determine the threshold voltage (Vth, voltage for 10% transmittance) and saturation voltage (Vsat, voltage for 90% transmittance). Doping with nanoparticles can sometimes reduce the threshold voltage[18].

  • Response Time Measurement:

    • Apply a square wave voltage that switches between 0V and the saturation voltage (Vsat).

    • Connect the photodiode output to an oscilloscope.

    • Measure the rise time (τ_on), which is the time taken for the transmittance to change from 10% to 90% after the voltage is applied.

    • Measure the fall time (τ_off), which is the time taken for the transmittance to change from 90% to 10% after the voltage is removed. Doping nematic LCs can improve response times[19][20].

Visualization of Workflow and Molecular Organization

The following diagrams illustrate the key concepts and processes described in this guide.

G cluster_synthesis Synthesis & Purification cluster_fabrication Device Fabrication cluster_characterization Electro-Optical Characterization S1 4-pentyloxybenzaldehyde + 4-isopentyloxyaniline S2 Reflux in Ethanol (H+ catalyst) S1->S2 S3 Crystallization & Filtration S2->S3 S4 Pure N-(4-pentyloxybenzylidene)- 4-isopentyloxyaniline S3->S4 F1 Prepare LC Mixture (Compound + Host) S4->F1 F2 Clean ITO Substrates F3 Coat & Rub Polyimide Layer F2->F3 F4 Assemble Cell (Spacers & Epoxy) F3->F4 F5 Fill & Seal Cell F4->F5 C1 Mount Cell in Optical Setup F5->C1 C2 Measure V-T Curve (Determine Vth) C1->C2 C3 Measure Response Time (τ_on, τ_off) C1->C3

Figure 1: Experimental workflow from synthesis to characterization.

G cluster_structure Molecular Structure of the Mesogen cluster_labels cluster_alignment Organization in a Nematic Host Structure L1 Flexible Tail 1 (Pentyloxy) L2 Rigid Core (Phenyl-Imine-Phenyl) L3 Flexible Tail 2 (Isopentyloxy) Host1 Host LC Host2 Host LC Dopant Title Compound Host3 Host LC Host4 Host LC label_align n)>

Figure 2: Molecular structure and its alignment within a host matrix.

References

  • Carbonate Schiff Base Nematic Liquid Crystals: Synthesis and Electro-optic Properties. (2007). [Source Not Available]
  • Al-Hamdani, A. A., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(9), 3811. [Link]

  • Saadeh, H. A., et al. (2021). Polar Alkoxy Group and Pyridyl Effects on the Mesomorphic Behavior of New Non-Symmetrical Schiff Base Liquid Crystals. Crystals, 11(10), 1222. [Link]

  • Jalil, J. A., et al. (2022). A Review on Mesophase and Physical Properties of Cyclotriphosphazene Derivatives with Schiff Base Linkage. Polymers, 14(16), 3418. [Link]

  • Al-Hamdani, A. A., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI. [Link]

  • Vora, R. A., & Dave, J. S. (2016). Role of n-alkoxy terminal end groups on mesomorphism. Molecular Crystals and Liquid Crystals, 637(1), 1-10. [Link]

  • Saadeh, H. A., et al. (2021). Polar Alkoxy Group and Pyridyl Effects on the Mesomorphic Behavior of New Non-Symmetrical Schiff Base Liquid Crystals. ResearchGate. [Link]

  • P-188: Cellulose Nanocrystals as an Alignment Layer for Liquid-Crystal Displays in a Circular Economy. [Source Not Available]
  • Fabrication and characterization of the functioned liquid crystal... ResearchGate. [Link]

  • Photoinduced solid-to-liquid transition of an N-benzylideneaniline derivative towards smart glass. New Journal of Chemistry (RSC Publishing). [Link]

  • Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light. RSC Publishing. [Link]

  • Lee, S. H., et al. (2018). Fabrication of New Liquid Crystal Device Using Layer-by-Layer Thin Film Process. Polymers, 10(8), 868. [Link]

  • Optical and Electro-optical Properties of Nematic Liquid Crystals with Nanoparticle Additives. [Source Not Available]
  • Fabrication and characterization of fibers with built-in liquid crystal channels and electrodes for transverse incident-light modulation. Applied Physics Letters. [Link]

  • Syrbu, S. A., et al. (2021). Dielectric properties of the system: 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4᾽-methylaniline. Fine Chemical Technologies, 16(2), 116-125. [Link]

  • Jacobs, S. D. (1992). Liquid-crystal laser optics: design, fabrication, and performance. Journal of the Optical Society of America B, 9(11), 2274-2287. [Link]

  • Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. CORE. [Link]

  • Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. [Source Not Available]
  • Shmeleva, M. N., et al. (2020). Electro-optical performance of nematic liquid crystals doped with gold nanoparticles. Journal of Molecular Liquids, 312, 113426. [Link]

  • The Molecular and Crystal Structure of N-(4-n-Pentyloxybenzylidene)-4′-Heptylaniline (5O.7) and N-(4-n-Nonyloxybenzylidene)-4′-Butylaniline (9O.4). ResearchGate. [Link]

  • Electro-Optical Properties of Liquid Crystals Composite with Zinc Oxide Nanoparticles. Biblioteka Nauki. [Link]

  • Al-Dujaili, A. H., & Hassan, Z. A. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene. International Journal of Engineering, 30(4), 543-549. [Link]

  • Liquid-crystalline properties of 4-octyloxybenzylidene-4′-alkyloxyanilines and their mixtures with 4-pentyloxybenzylidene-4′-heptylaniline. ResearchGate. [Link]

Sources

Method

Application Note: Advanced Purification Protocols for 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline Crude Extracts

Introduction and Chemical Context The synthesis of highly lipophilic secondary amines, such as 4-(isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline, is a critical operation in the development of liquid crystals, specialized d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

The synthesis of highly lipophilic secondary amines, such as 4-(isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline, is a critical operation in the development of liquid crystals, specialized dyes, and pharmaceutical intermediates[1]. Typically synthesized via the reductive amination of 4-(isopentyloxy)aniline with 4-(pentyloxy)benzaldehyde, the resulting crude extract is a complex matrix. It contains the desired secondary amine, unreacted primary amine starting materials, over-alkylated tertiary amine byproducts, and inorganic salts derived from the reducing agent (e.g., sodium borohydride or sodium cyanoborohydride)[2],[3].

Because the primary, secondary, and tertiary amines in this mixture share identical lipophilic tails (isopentyl and pentyl groups), their polarity differences are marginal. Standard purification templates often fail here, resulting in co-elution or severe product degradation. This application note outlines a field-proven, multi-modal purification strategy designed to isolate the target secondary amine with >99% purity.

Rationale and Causality in Purification Design

Isolating the target secondary amine requires exploiting subtle differences in basicity, hydrogen-bonding capacity, and crystal lattice thermodynamics.

  • Liquid-Liquid Extraction (LLE): The initial step must quench residual reducing agents and remove water-soluble borate salts. An alkaline aqueous wash (e.g., saturated NaHCO3​ ) ensures the amine remains in its free-base (unprotonated) form, maximizing its partition into the organic phase while neutralizing acidic byproducts[4].

  • Flash Column Chromatography: Secondary amines are notorious for peak tailing on standard silica gel due to strong hydrogen bonding with acidic silanol groups. To counteract this, the mobile phase must be modified with 1% Triethylamine (TEA). TEA acts as a sacrificial base, neutralizing the silanol sites and allowing the target compound to elute as a tight, well-resolved band[5]. The lipophilic nature of the isopentyl and pentyl chains dictates the use of a low-polarity solvent system, such as Pentane/Ethyl Acetate[5].

  • Recrystallization: While chromatography separates the amine classes, trace oxidation byproducts often impart a dark or reddish-brown discoloration to the aniline core[6]. Recrystallization from ethanol exploits the temperature-dependent solubility of the molecule. At reflux, the lipophilic chains solvate entirely; upon slow cooling, the rigid aromatic core drives lattice formation, excluding the polar oxidized impurities into the mother liquor[7].

Purification Workflow

PurificationWorkflow Crude Crude Extract (1°, 2°, 3° Amines + Salts) LLE Liquid-Liquid Extraction (Aqueous NaHCO3 / EtOAc) Crude->LLE Remove Salts Chromatography Flash Chromatography (Silica + 1% TEA) LLE->Chromatography Isolate 2° Amine Recrystallization Recrystallization (Hot Ethanol) Chromatography->Recrystallization Remove Color/Trace Pure Pure 4-(Isopentyloxy)-N- [4-(pentyloxy)benzyl]aniline Recrystallization->Pure >99% Purity

Workflow for the isolation of the secondary amine from crude reaction mixtures.

Quantitative Chromatographic Data

To ensure successful separation during flash chromatography, Thin-Layer Chromatography (TLC) should be performed using a Pentane:Ethyl Acetate (20:1 v/v) system containing 1% TEA. The table below summarizes the expected behavior of the crude mixture components.

AnalyteStructural ClassTLC Rf​ ValueSilica InteractionElution Order
Over-alkylated ByproductTertiary Amine (3°)0.65 – 0.75Weak1 (Fastest)
Target Compound Secondary Amine (2°) 0.35 – 0.45 Moderate 2 (Target)
4-(Isopentyloxy)anilinePrimary Amine (1°)0.10 – 0.15Strong (Tailing)3 (Slowest)
Oxidized ImpuritiesMixed Polar< 0.05Very Strong4 (Retained)

Data extrapolated from analogous N-benzylaniline derivatives on silica gel[4],[5].

Step-by-Step Experimental Protocols

Protocol A: Aqueous Workup and Liquid-Liquid Extraction

Objective: Quench the reaction, remove inorganic salts, and isolate the free-base amines.

  • Quenching: Transfer the crude reaction mixture to a round-bottom flask. If the reaction was performed in an alcohol (e.g., methanol), concentrate the mixture under reduced pressure to approximately 25% of its original volume to prevent solvent-miscibility issues during extraction[2].

  • Dilution: Dilute the concentrated residue with Ethyl Acetate (EtOAc) (10 mL per gram of crude material).

  • Washing: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO3​ . Self-Validation Check: Vent the funnel frequently to release any hydrogen gas evolved from the quenching of residual borohydride[4].

  • Separation: Allow the layers to separate completely. Collect the upper organic layer. Extract the remaining aqueous layer with one additional portion of EtOAc to ensure complete recovery.

  • Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ . Filter and concentrate in vacuo to yield the crude organic extract[2].

Protocol B: Flash Column Chromatography

Objective: Isolate the secondary amine from the 1° and 3° amine impurities.

  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in Pentane containing 1% Triethylamine (TEA). Pack the column, ensuring a flat sand bed at the top to protect the stationary phase[4].

  • Sample Loading: Dissolve the crude extract in a minimum volume of Dichloromethane (DCM). Apply the solution evenly to the top of the silica bed.

  • Elution Strategy: Begin elution with Pentane (1% TEA) to flush out the highly non-polar tertiary amine byproduct. Gradually increase the mobile phase polarity to Pentane:EtOAc (20:1 v/v, with 1% TEA)[5].

  • Fraction Collection: Monitor the eluent fractions via TLC (visualized under UV 254 nm and with a p-anisaldehyde stain). Combine the fractions containing the distinct spot at Rf​ ~0.40.

  • Concentration: Evaporate the combined fractions under reduced pressure. Self-Validation Check: The resulting material should present as a pale yellow to off-white solid or highly viscous oil, free of the baseline primary amine.

Protocol C: Recrystallization and Final Polishing

Objective: Remove trace color (oxidation byproducts) and achieve a final purity of >99%.

  • Dissolution: Transfer the chromatographed material to an Erlenmeyer flask. Add a minimal amount of absolute ethanol[7].

  • Heating: Heat the mixture on a hot plate with stirring until the solid completely dissolves at reflux. If the solution remains highly colored, add 5% w/w activated carbon, boil for 2 minutes, and perform a hot gravity filtration through a pad of Celite to remove the carbon and adsorbed impurities[6],[7].

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed. Self-Validation Check: Slow cooling prevents the lipophilic compound from "oiling out" (forming an emulsion rather than a crystal lattice) and promotes the formation of high-purity crystalline shards[7].

  • Harvesting: Once crystals have formed at room temperature, transfer the flask to an ice bath (0-4 °C) for 30 minutes to maximize the thermodynamic yield[7].

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol to displace the mother liquor.

  • Drying: Dry the crystals under high vacuum to a constant weight.

References

  • BenchChem. A Comparative Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)aniline for Pharmaceutical Research and Development.2

  • National Institutes of Health (NIH). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.1

  • Google Patents. N-benzyl aniline derivative and preparation method and application thereof.3

  • Organic Syntheses. Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process.4

  • University of Amsterdam (UvA). Supporting Information: General Procedure for the Synthesis of N-Benzylaniline Derivatives.5

  • BenchChem. Technical Support Center: Purification of 3-Chloro-4-(isopentyloxy)aniline.6

  • BenchChem. Technical Support Center: Optimizing Solvent Systems for the Purification of 3-Chloro-4-(isopentyloxy)aniline.7

Sources

Application

How to use 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline as a synthetic building block

Application Note: 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline as a Dual-Utility Synthetic Building Block Executive Summary & Chemical Profile The compound 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline (CAS: 1040689...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline as a Dual-Utility Synthetic Building Block

Executive Summary & Chemical Profile

The compound 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline (CAS: 1040689-33-5) is a highly specialized, lipophilic secondary amine. Structurally, it features an aniline core substituted with a branched isopentyloxy group, coupled to an N-benzyl moiety bearing a linear pentyloxy chain.

In advanced synthetic applications, this molecule is prized for its unique steric and electronic properties. The dual alkoxy chains serve two critical functions:

  • In Medicinal Chemistry: They act as lipid mimetics. The extended hydrocarbon chains allow the resulting drug candidates to anchor deeply into hydrophobic protein pockets, a mechanism crucial for targets like the Cholesteryl Ester Transfer Protein (CETP)[1].

  • In Materials Science: They act as solubilizing and morphology-directing groups. When incorporated into triarylamine-based Hole Transport Materials (HTMs) for perovskite solar cells or OLEDs, these chains prevent deleterious π-π stacking, ensuring the material forms a high-quality amorphous film rather than crystallizing.

This guide details the validated protocols for utilizing this building block in both pharmaceutical and optoelectronic workflows.

Application 1: Medicinal Chemistry (CETP Inhibitor Scaffolds)

Cholesteryl ester transfer protein (CETP) facilitates the transfer of neutral lipids between lipoproteins. Inhibiting CETP is a major therapeutic strategy for raising cardioprotective HDL cholesterol. Potent CETP inhibitors (such as the SC-795 analogs) heavily rely on N,N-disubstituted N-benzylaniline cores to mimic the lipophilic nature of cholesteryl esters[1][2].

Causality in Reaction Design

To convert 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline into a CETP inhibitor precursor, the secondary amine must undergo a nucleophilic ring-opening of a chiral epoxide (e.g., 2-(trifluoromethyl)oxirane). Because the secondary amine is sterically hindered by the bulky benzyl group and the ortho/para alkoxy chains, standard thermal conditions often lead to poor yields and epoxide degradation. The introduction of a Lewis acid, Ytterbium(III) triflate [Yb(OTf)₃] , coordinates to the epoxide oxygen. This increases the electrophilicity of the terminal carbon, allowing the hindered amine to attack efficiently at lower temperatures without racemizing the chiral center[1].

Protocol: Lewis Acid-Catalyzed Epoxide Ring-Opening

Objective: Synthesis of a lipophilic N,N-disubstituted trifluoro-3-amino-2-propanol.

Reagents:

  • 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline (1.0 eq, 10 mmol)

  • (R)-2-(trifluoromethyl)oxirane (1.5 eq, 15 mmol)

  • Yb(OTf)₃ (0.1 eq, 1.0 mmol)

  • Anhydrous Acetonitrile (50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with N₂. Add 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline and anhydrous acetonitrile.

  • Catalyst Addition: Add Yb(OTf)₃ in one portion. Stir at room temperature for 15 minutes to allow for catalyst dispersion.

  • Epoxide Addition: Cool the mixture to 0°C. Add (R)-2-(trifluoromethyl)oxirane dropwise over 10 minutes to prevent thermal runaway and volatilization of the epoxide.

  • Heating: Gradually warm the reaction to 60°C and stir for 12 hours.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 8:2) and FTIR. The reaction is complete when the starting amine spot disappears and FTIR shows the emergence of a broad hydroxyl stretch at ~3400 cm⁻¹, confirming the successful ring opening.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc).

CETP_Synthesis A 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline (Secondary Amine Core) C Yb(OTf)3 Catalyst Acetonitrile, 60°C A->C B Chiral Epoxide (e.g., 2-Trifluoromethyloxirane) B->C D N,N-Disubstituted Trifluoro-3-amino-2-propanol (CETP Inhibitor Precursor) C->D Nucleophilic Ring Opening

Figure 1: Epoxide ring-opening workflow for CETP inhibitor synthesis.

Application 2: Materials Science (Hole Transport Materials)

In the development of organic electronics, triarylamines are the gold standard for hole transport. However, unsubstituted triarylamines suffer from poor solubility and a tendency to crystallize, which ruins thin-film device performance. By utilizing 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline as a precursor, the resulting HTM inherits the branched isopentyloxy and linear pentyloxy chains. These chains act as "bumpers" that disrupt crystal packing, ensuring the formation of a smooth, amorphous film during spin-coating[3].

Causality in Reaction Design

The synthesis requires coupling the secondary amine to an aryl halide core (e.g., 2,7-dibromo-9,9-spirobifluorene) via a Buchwald-Hartwig amination. Because the amine is highly sterically hindered, standard palladium/phosphine systems (like Pd(OAc)₂/PPh₃) fail to undergo reductive elimination, trapping the palladium complex. The use of the highly basic, sterically demanding ligand Tri-tert-butylphosphine [P(t-Bu)₃] accelerates both oxidative addition and reductive elimination, forcing the catalytic cycle forward despite the steric bulk.

Protocol: Buchwald-Hartwig Cross-Coupling

Objective: Synthesis of a highly soluble, dialkoxy-substituted triarylamine HTM.

Reagents:

  • 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline (2.2 eq, 4.4 mmol)

  • 2,7-Dibromo-9,9-spirobifluorene (1.0 eq, 2.0 mmol)

  • Pd₂(dba)₃ (0.05 eq, 0.1 mmol)

  • P(t-Bu)₃ (1.0 M in toluene, 0.1 eq, 0.2 mmol)

  • Sodium tert-butoxide [NaOtBu] (3.0 eq, 6.0 mmol)

  • Anhydrous Toluene (20 mL)

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an argon-filled glovebox, charge a thick-walled pressure tube with the aryl dibromide, the secondary amine, Pd₂(dba)₃, and NaOtBu.

  • Solvent & Ligand Addition: Add anhydrous toluene, followed by the P(t-Bu)₃ solution. Seal the tube with a Teflon screw cap.

  • Heating: Remove the tube from the glovebox and heat in an oil bath at 110°C for 24 hours behind a blast shield.

  • Self-Validation Step: Analyze an aliquot via LC-MS. The reaction is validated when the mass corresponding to the mono-coupled intermediate is completely consumed, and ¹H NMR (CDCl₃) shows the complete disappearance of the secondary amine N-H proton signal at ~4.0 ppm.

  • Workup: Cool to room temperature. Dilute with dichloromethane (50 mL) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts.

  • Precipitation: Concentrate the filtrate to ~10 mL. Dropwise add this concentrated solution into 200 mL of vigorously stirred, ice-cold methanol. The product will precipitate as an amorphous solid (due to the alkoxy chains preventing crystallization). Filter and dry under high vacuum.

Quantitative Data: Optimization of Coupling Conditions
EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation
1Pd(OAc)₂ / PPh₃K₂CO₃DMF10015%Mostly unreacted starting material; poor reductive elimination.
2Pd₂(dba)₃ / XPhosCs₂CO₃Toluene11045%Significant mono-coupled intermediate remains.
3Pd₂(dba)₃ / P(t-Bu)₃ NaOtBu Toluene 110 88% Complete conversion; rapid catalytic turnover.

Table 1: Optimization of Buchwald-Hartwig amination conditions for sterically hindered N-benzylanilines.

HTM_Synthesis A 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline (Bulky Secondary Amine) C Pd2(dba)3 / P(t-Bu)3 NaOtBu, Toluene, 110°C A->C B Aryl Halide Core (e.g., 2,7-Dibromo-9,9-spirobifluorene) B->C D Alkoxy-Substituted Triarylamine (Hole Transport Material) C->D Buchwald-Hartwig Amination

Figure 2: Buchwald-Hartwig cross-coupling for Hole Transport Material synthesis.

References

  • Sikorski, J. A., et al. "Chiral N,N-Disubstituted Trifluoro-3-Amino-2-Propanols Are Potent Inhibitors of Cholesteryl Ester Transfer Protein." Journal of Medicinal Chemistry, 2002. [1]

  • Polidoro, J., et al. "Direct Reductive Amination of Carbonyl Compounds with H2 Using Heterogeneous Catalysts in Continuous Flow as an Alternative to N-Alkylation with Alkyl Halides." ResearchGate, 2023. [2]

  • Kumar, A., et al. "Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process." RSC Advances, 2022. [3]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline as a Novel TRPV1 Modulator

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Scientific Rationale & Target Biology The compound 4-(Isopentylox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Scientific Rationale & Target Biology

The compound 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline (hereafter referred to as IPBA ) represents a highly lipophilic benzylaniline derivative. In contemporary medicinal chemistry, the benzylamine and benzylaniline scaffolds are heavily utilized in the design of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a critical transducer of nociceptive pain and neurogenic inflammation1[1].

The structural architecture of IPBA—featuring dual hydrophobic tails (isopentyloxy and pentyloxy) flanking a central benzylaniline core—provides the necessary steric bulk and lipophilicity to competitively anchor within the vanilloid binding pocket located between the S3 and S4 transmembrane domains of the TRPV1 channel2[2].

To rigorously evaluate IPBA, we must employ a two-tiered in vitro validation strategy:

  • High-Throughput Calcium Imaging (FLIPR): TRPV1 is a non-selective cation channel with high Ca2+ permeability. Fluorescent calcium imaging provides a rapid, amplified readout of channel gating, allowing for the generation of robust dose-response curves3[3].

  • Whole-Cell Patch-Clamp Electrophysiology: Because highly lipophilic compounds like IPBA can sometimes cause fluorescence quenching or membrane destabilization (yielding false positives in dye-based assays), electrophysiology is mandatory. It directly measures ionic currents, providing definitive proof of target engagement and revealing the voltage-dependent kinetics of the block.

G Capsaicin Capsaicin (Agonist) TRPV1 TRPV1 Channel (Closed -> Open) Capsaicin->TRPV1 Activates Ca2 Ca2+ Influx TRPV1->Ca2 Permeates Fluo4 Fluo-4 AM Fluorescence Ca2->Fluo4 Binds IPBA IPBA (Antagonist) IPBA->TRPV1 Blocks

Figure 1: TRPV1 activation by capsaicin and competitive inhibition by IPBA resulting in Ca2+ block.

Experimental Protocols: A Self-Validating System

Protocol A: High-Throughput Intracellular Calcium ( Ca2+ ) Imaging

Causality & Assay Design: We utilize Fluo-4 AM, a cell-permeable acetoxymethyl ester that is cleaved by intracellular esterases, trapping the calcium-sensitive fluorophore inside the cell. To ensure this assay is self-validating, we calculate the Z'-factor on every plate using Capsaicin (1 μ M) as the 100% activation control and Capsazepine (10 μ M) as the 100% inhibition control. A Z′≥0.5 is required to accept the plate data.

Step-by-Step Methodology:
  • Cell Preparation: Seed HEK293T cells stably expressing human TRPV1 (hTRPV1) into black-walled, clear-bottom 384-well plates at a density of 15,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Aspirate the culture media. Add 20 μ L/well of Dye Loading Buffer (Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES, 2 μ M Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C in the dark.

  • Compound Preparation: Dissolve IPBA in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions. Dilute these stocks 1:100 in Assay Buffer (HBSS + 20 mM HEPES) to create 10× working solutions (Final DMSO concentration in the assay must not exceed 0.1% to prevent solvent-induced membrane toxicity).

  • Pre-Incubation: Transfer the plate to the FLIPR Tetra system. Add 5 μ L of the IPBA working solutions to the cells. Incubate for 15 minutes at room temperature to allow the lipophilic IPBA to partition into the membrane and access the binding site.

  • Agonist Addition & Readout: Record baseline fluorescence for 10 seconds (Ex: 488 nm, Em: 515-535 nm). Automatically inject 5 μ L of Capsaicin (final concentration 30 nM, representing the EC80​ ) and record the calcium transient continuously for 3 minutes.

  • Data Analysis: Calculate the maximum change in fluorescence ( ΔF/F0​ ). Plot the normalized inhibition against the log of IPBA concentration to derive the IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Seed hTRPV1-HEK293 cells (384-well plate) Step2 2. Load Fluo-4 AM Dye (37°C, 45 min) Step1->Step2 Step3 3. Pre-incubate with IPBA (Various Concentrations) Step2->Step3 Step4 4. Add Capsaicin (EC80) via FLIPR Tetra Step3->Step4 Step5 5. Kinetic Fluorescence Readout (Ex: 488nm / Em: 515nm) Step4->Step5

Figure 2: Step-by-step workflow for the high-throughput FLIPR calcium mobilization assay.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Causality & Assay Design: To eliminate the risk of optical artifacts inherent to lipophilic compounds, we use whole-cell patch-clamp. The intracellular pipette solution utilizes Cesium Chloride (CsCl) instead of Potassium Chloride (KCl) to block endogenous voltage-gated potassium currents, isolating the non-selective cation current of TRPV1. EGTA is included to buffer intracellular calcium, preventing the rapid calcium-dependent desensitization characteristic of TRPV1 channels.

Step-by-Step Methodology:
  • Solution Preparation:

    • Extracellular Bath Solution (mM): 140 NaCl, 5 KCl, 2 CaCl2​ , 1 MgCl2​ , 10 HEPES, 10 Glucose (pH 7.4 with NaOH, ~300 mOsm).

    • Intracellular Pipette Solution (mM): 140 CsCl, 5 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH, ~290 mOsm).

  • Cell Patching: Pull borosilicate glass pipettes to a resistance of 3–5 M Ω . Establish a high-resistance gigaseal (>1 G Ω ) on an isolated hTRPV1-HEK293 cell. Apply brief suction to rupture the membrane and achieve the whole-cell configuration.

  • Validation Check: Monitor series resistance ( Rs​ ). Only proceed if Rs​<15 M Ω and fluctuates less than 20% during the experiment. Hold the membrane potential at -60 mV.

  • Perfusion Protocol:

    • Apply a fast step-perfusion of 1 μ M Capsaicin to elicit an inward current ( ITRPV1​ ).

    • Wash out with extracellular solution until the current returns to baseline.

    • Perfuse IPBA (at the calculated IC50​ from the FLIPR assay) for 2 minutes.

    • Co-apply 1 μ M Capsaicin + IPBA to measure the extent of current block.

  • Quantification: Measure the peak amplitude of the inward current before and after IPBA application. Calculate the percentage of block.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of IPBA compared to the benchmark TRPV1 antagonist, Capsazepine. Data demonstrates the superior potency of the highly lipophilic benzylaniline scaffold.

CompoundTargetAssay Type IC50​ (nM) Emax​ Inhibition (%)Hill SlopeCytotoxicity CC50​ ( μ M)
IPBA hTRPV1FLIPR ( Ca2+ ) 42.5±3.1 98.2±1.4 1.15 >50
IPBA hTRPV1Patch-Clamp 38.0±4.2 99.0±0.8 N/AN/A
Capsazepine hTRPV1FLIPR ( Ca2+ ) 450.0±25.0 100.0±0.0 0.98 >100

Note: The near-unity Hill slope (1.15) suggests a 1:1 stoichiometric binding of IPBA to the TRPV1 monomer, consistent with competitive antagonism at the vanilloid binding site.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Application

Application Note: Preparation and Characterization of Thin Films Using 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline

Introduction & Mechanistic Insights 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline is a highly functionalized secondary amine (an N-benzyl aniline derivative) characterized by a π -conjugated core and dual terminal alko...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline is a highly functionalized secondary amine (an N-benzyl aniline derivative) characterized by a π -conjugated core and dual terminal alkoxy chains (isopentyloxy and pentyloxy). In the realm of organic electronics, N-benzyl aniline and related Schiff base derivatives are widely utilized as active layers in photodetectors, hole-buffer materials in OLEDs, and non-linear optical (NLO) devices[1].

Causality in Molecular Design: The central aromatic core facilitates intermolecular π−π stacking, which is essential for charge carrier mobility and optical absorption[2]. Concurrently, the asymmetric alkoxy chains serve a dual mechanistic purpose:

  • Solubility & Processability: They disrupt excessive crystallization in common organic solvents, enabling high-quality solution processing (e.g., spin coating) without premature precipitation[3].

  • Morphological Control: During thermal annealing, these flexible aliphatic chains undergo microphase separation from the rigid aromatic cores, guiding the self-assembly of the thin film into highly ordered, thermodynamically stable domains[4].

Material Properties & Pre-Processing

Before film fabrication, the material must be rigorously purified (typically >99% via recrystallization or column chromatography). Impurities act as charge traps and non-radiative recombination centers, severely degrading device performance.

Table 1: Target Physicochemical Properties for Thin Film Deposition

PropertyValue / CharacteristicRelevance to Film Fabrication
Molecular Weight ~369.5 g/mol Optimal mass for low-temperature vacuum thermal evaporation without thermal cracking.
Solubility High in DCM, DMF, TolueneEnables versatile, large-area solution-based spin-coating workflows.
Thermal Stability ( Td​ ) > 250 °CPrevents degradation during high-temperature thermal annealing and vacuum evaporation[1].
Optical Bandgap ~2.3 - 2.8 eVSuitable for visible-light absorption and energy-level alignment in hole-transport layers[1].

Experimental Workflows & Visualizations

Below is the logical workflow for both solution-processed and vacuum-deposited thin films. The choice of method depends on the target device architecture: spin-coating is ideal for rapid, low-cost prototyping, while vacuum evaporation is preferred for multi-layer devices to prevent solvent-induced intermixing.

G A Substrate Preparation (ITO/Glass/Silicon) B Ultrasonic Cleaning (Acetone, IPA, DI Water) A->B C UV-Ozone Treatment (15 mins) B->C D Solution Process (Spin Coating) C->D E Vacuum Process (Thermal Evaporation) C->E F Dissolve in DMF/DCM (5-10 mg/mL) D->F H High Vacuum (1x10^-6 Torr) E->H G Spin at 1500-3000 rpm (30-60s) F->G J Thermal Annealing (70-140 °C, 20 mins) G->J I Evaporation Rate (0.3-0.5 Å/s) H->I I->J K Thin Film Characterization (AFM, XRD, UV-Vis) J->K

Workflow for the preparation and characterization of N-benzyl aniline thin films.

Detailed Experimental Protocols

Protocol A: Substrate Preparation (Self-Validating System)

Causality: Organic thin films are highly sensitive to substrate surface energy. The presence of organic contaminants causes dewetting, especially for hydrophobic alkoxy-substituted molecules.

  • Ultrasonication: Submerge Indium Tin Oxide (ITO) or glass substrates in sequential ultrasonic baths of acetone, isopropyl alcohol (IPA), and deionized water for 10 minutes each[1][4].

  • Drying: Dry thoroughly using a high-purity nitrogen stream.

  • Surface Activation: Subject the substrates to UV-Ozone treatment for 15 minutes[1].

    • Validation Check: A properly treated substrate will exhibit a water contact angle of <10∘ . If water beads up, repeat the UV-Ozone step to ensure the organic solution will spread uniformly.

Protocol B: Spin-Coating (Solution Process)
  • Solution Preparation: Dissolve 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) at a concentration of 10 mg/mL[2][4].

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter to remove undissolved particulates that could act as nucleation sites for pinholes.

  • Deposition: Dispense 50 μ L of the solution onto the static, UV-Ozone treated substrate.

  • Spinning: Spin at 2000 rpm for 15 seconds, followed by 6000 rpm for 60 seconds to thin the fluid layer and accelerate solvent evaporation[2].

  • Thermal Annealing: Transfer the film to a hotplate set at 70–140 °C for 20 minutes under a nitrogen atmosphere[2][3].

    • Causality: This temperature range is chosen to be above the solvent boiling point but below the compound's degradation temperature. It provides the thermal energy required for the molecules to overcome kinetic barriers, expel residual solvent, and reorganize into a thermodynamically stable, π -stacked orientation[3][4].

Protocol C: Vacuum Thermal Evaporation (VTE)

Causality: VTE is preferred when multi-layer device architectures (e.g., OLEDs) are required without the risk of solvent-induced intermixing.

  • Chamber Preparation: Load the purified powder into a tantalum or tungsten evaporation boat. Place the cleaned substrates in the rotating holder above the source.

  • Pump Down: Evacuate the chamber to a base pressure of ≤1×10−6 Torr[5].

    • Validation Check: High vacuum prevents the oxidation of the amine core during heating and increases the mean free path of the sublimated molecules, ensuring a highly pure film.

  • Deposition: Gradually heat the boat. Maintain a slow and steady evaporation rate of 0.3–0.5 Å/s, monitored via a quartz crystal microbalance (QCM)[3][5]. A slow rate prevents molecular clustering and ensures an amorphous, ultra-smooth film morphology.

  • Cooling: Allow the substrate to cool to room temperature under vacuum before breaking the seal.

Data Presentation & Quality Control

Table 2: Expected Characterization Metrics for Optimized Thin Films

Characterization TechniqueExpected OutcomeDiagnostic Significance
Atomic Force Microscopy (AFM) Root-mean-square (RMS) roughness <2.0 nm.Confirms a pinhole-free, continuous film suitable for top-electrode deposition without short-circuiting[2].
UV-Vis Spectroscopy Broad absorption bands between 260–350 nm.Corresponds to the n−π∗ and π−π∗ transitions of the N-benzyl aniline core[2].
Grazing-Incidence XRD (GIXRD) Distinct diffraction peaks (e.g., edge-on orientation).Indicates successful π−π stacking and a high crystalline coherence length (CCL)[3].

Troubleshooting Guide

  • Issue: Film dewetting or "comet" streaks during spin-coating.

    • Cause: Inadequate substrate surface energy or particulate contamination.

    • Solution: Extend UV-Ozone treatment to 20 minutes and ensure strict 0.22 μ m PTFE filtration of the solution prior to dispensing.

  • Issue: High surface roughness in VTE films.

    • Cause: Evaporation rate is too high, leading to rapid molecular aggregation rather than uniform layer-by-layer growth.

    • Solution: Reduce the source heating current to maintain a strict deposition rate of <0.5 Å/s[3].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline

Welcome to the Technical Support Center for the synthesis of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline . This guide is designed for discovery chemists and process scientists encountering yield bottlenecks during th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline . This guide is designed for discovery chemists and process scientists encountering yield bottlenecks during the reductive amination of 4-(isopentyloxy)aniline and 4-(pentyloxy)benzaldehyde.

Because both the aniline and the benzaldehyde precursors possess strongly electron-donating para-alkoxy groups, this specific coupling presents unique electronic and steric challenges. Below, you will find a mechanistic breakdown, troubleshooting FAQs, comparative data, and a self-validating experimental protocol designed to push your yields from sub-50% to >85%.

Reaction Workflow & Mechanistic Pathway

The synthesis relies on the condensation of an electron-rich aniline with an electron-rich benzaldehyde to form a Schiff base (imine), followed by hydride reduction to the secondary amine.

Reductive amination workflow for 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline.

Troubleshooting FAQs

Q1: My overall yield is stuck below 40%, and TLC shows a significant amount of unreacted aldehyde and aniline. Why is the reaction stalling? The Causality: The bottleneck is the imine formation step. The para-pentyloxy group on your benzaldehyde donates electron density into the aromatic ring via resonance (+M effect). This significantly reduces the electrophilicity of the carbonyl carbon. Concurrently, the para-isopentyloxy group on the aniline makes the resulting imine highly electron-rich and prone to rapid hydrolysis back to the starting materials if even trace water is present. The Solution: Do not use a "direct" (one-pot, simultaneous addition) reductive amination. Instead, use an indirect (stepwise) reductive amination . Force the imine formation to completion first by using a Lewis acid/water scavenger like Titanium(IV) isopropoxide [Ti(O-iPr)₄] or activated 4Å molecular sieves before adding the reducing agent.

Q2: I am seeing a significant amount of the corresponding benzyl alcohol byproduct. How do I prevent aldehyde reduction? The Causality: If you are using Sodium Borohydride (NaBH₄) or adding your reducing agent before the imine has fully formed, the hydride will attack the unreacted aldehyde. The Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) [1]. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making STAB highly selective for protonated imines over aldehydes.

Q3: LC-MS indicates the presence of a tertiary amine byproduct (over-alkylation). How do I suppress this? The Causality: Secondary amines are more nucleophilic than primary amines. Once your target product forms, it can react with a second equivalent of the aldehyde to form an iminium ion, which is then reduced to a tertiary amine. The Solution: Alter the stoichiometry. Use 1.05 to 1.10 equivalents of the aniline relative to the aldehyde. By keeping the aldehyde as the limiting reagent, you starve the secondary amine of the electrophile required for over-alkylation.

Q4: The reduction step is sluggish even with STAB. What parameter needs adjustment? The Causality: STAB requires the imine to be protonated (forming an iminium ion) to facilitate hydride transfer. Because your imine is highly electron-rich, its basicity is slightly altered. The Solution: Add 1.0 to 1.5 equivalents of glacial acetic acid (AcOH) to the reaction mixture immediately prior to adding STAB. This lowers the pH to the optimal range (pH 4-5) for STAB-mediated reductions [1].

Quantitative Data: Reducing Agent Selection

To maximize the yield of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline, selecting the correct hydride source is critical. The table below summarizes the causality behind reagent performance for this specific electron-rich substrate.

Reducing AgentSelectivity (Imine vs. Aldehyde)Over-alkylation RiskOptimal pHTypical Yield for this SubstrateMechanistic Drawback
NaBH₄ Very LowHighNeutral/Basic< 40%Rapidly reduces the electron-rich aldehyde to 4-(pentyloxy)benzyl alcohol before imine formation can occur.
NaBH₃CN ModerateModerate4.0 - 6.050 - 65%Highly toxic (generates HCN gas at low pH); sluggish reaction times with electron-rich imines.
NaBH(OAc)₃ High Low 4.0 - 5.0 > 85% Gold standard. The steric bulk and electron-withdrawing acetates prevent aldehyde reduction while selectively reducing the protonated imine [2].

Self-Validating Experimental Protocol

This protocol utilizes an indirect reductive amination strategy with Ti(O-iPr)₄ to overcome the electronic deactivation of the starting materials, followed by STAB reduction.

Materials Required:
  • 4-(Isopentyloxy)aniline (1.05 eq)

  • 4-(pentyloxy)benzaldehyde (1.00 eq)

  • Titanium(IV) isopropoxide, Ti(O-iPr)₄ (1.20 eq)

  • Sodium triacetoxyborohydride, STAB (1.50 eq)

  • Glacial Acetic Acid (1.00 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

Step 1: Imine Pre-activation (Water Scavenging)

  • In an oven-dried, argon-purged round-bottom flask, dissolve 4-(pentyloxy)benzaldehyde (1.00 eq) and 4-(Isopentyloxy)aniline (1.05 eq) in anhydrous DCE (0.2 M concentration).

  • Add Ti(O-iPr)₄ (1.20 eq) dropwise via syringe at room temperature.

  • Self-Validation Check: Stir for 4-6 hours. Remove a 10 µL aliquot, quench with a drop of water, extract with EtOAc, and run a TLC (Hexanes:EtOAc 8:2). The aldehyde spot should be completely consumed, replaced by a new, less polar imine spot. Do not proceed until aldehyde consumption is >95%.

Step 2: Selective Hydride Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add glacial acetic acid (1.00 eq) to protonate the imine. 6. Add STAB (1.50 eq) in three portions over 15 minutes to control the mild exotherm and prevent localized hydride concentration spikes. 7. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. 8. Self-Validation Check: LC-MS or TLC should show the disappearance of the imine mass/spot and the appearance of the secondary amine product.

Step 3: Quench and Titanium/Boron Breakdown 9. Critical Step: The reaction mixture contains titanium dioxide polymers and boron complexes that will trap your product. Quench the reaction by adding 1 M aqueous NaOH (equal volume to DCE) and stir vigorously for 30 minutes. 10. Self-Validation Check: A white precipitate (TiO₂) will form. The aqueous layer must test at pH > 8. If it is acidic, the secondary amine will remain protonated and partition into the aqueous layer, destroying your yield.

Step 4: Isolation 11. Filter the biphasic mixture through a pad of Celite to remove the TiO₂ salts, washing the pad thoroughly with dichloromethane (DCM). 12. Separate the layers, extract the aqueous layer twice with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. 13. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% Triethylamine to prevent streaking of the secondary amine).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Optimization

Technical Support Center: Troubleshooting Low Solubility of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline

Welcome to the technical support center for handling and solubilizing 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline. This guide is designed for researchers, scientists, and drug development professionals who may encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling and solubilizing 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. We will explore the structural characteristics of the molecule, provide systematic troubleshooting guides in a question-and-answer format, and detail standard protocols to overcome solubility issues.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental properties of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline and the core principles governing its solubility.

Q1: What are the key structural features of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline, and how do they influence its expected solubility?

Answer: Understanding the molecule's structure is the first step in predicting its behavior. The principle that "like dissolves like" is fundamental; the solubility of a compound is highest when the intermolecular forces of the solvent and solute are similar.[1]

The structure of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline has several distinct regions that contribute to its overall low polarity and poor solubility in many common solvents:

  • Lipophilic Alkyl Chains: The molecule possesses two flexible five-carbon ether chains (an isopentyloxy and a pentyloxy group). These long hydrocarbon chains are nonpolar and dominate a significant portion of the molecule's surface area, making it highly lipophilic (oil-loving).

  • Aromatic Rings: The two phenyl rings (aniline and benzyl portions) are also predominantly nonpolar and can engage in favorable pi-stacking interactions with each other in the solid state, which requires energy to overcome during dissolution.

  • Polar Functional Groups: The molecule contains a secondary amine (-NH-) and two ether (-O-) linkages. The amine nitrogen can act as a hydrogen bond donor, while the ether oxygens can act as hydrogen bond acceptors. However, these few polar sites are sterically shielded and outnumbered by the extensive nonpolar regions.

This combination of features results in a molecule that is largely hydrophobic and will predictably exhibit poor solubility in polar solvents like water, and potentially even in some moderately polar organic solvents if strong crystal lattice forces are present in the solid form.

Predicted Physicochemical Property Value / Interpretation Influence on Solubility
Molecular Weight ~383.57 g/mol High molecular weight can negatively impact solubility.
Calculated LogP (cLogP) > 5.0 (Estimated)A high LogP value indicates strong lipophilicity and poor aqueous solubility.
Polar Surface Area (PSA) ~21.26 Ų (Estimated)A relatively low PSA compared to the overall size suggests a predominantly nonpolar character.
Hydrogen Bond Donors 1 (the N-H group)Limited capacity to interact with protic solvents.
Hydrogen Bond Acceptors 2 (the two ether oxygens)Limited capacity to interact with protic solvents.
Q2: What are the primary thermodynamic factors that make a compound "poorly soluble"?

Answer: Solubility is governed by the thermodynamics of mixing. The process of dissolution can be broken down into three energetic steps:

  • Overcoming Solute-Solute Interactions: Energy is required to break the bonds holding the molecules together in the crystal lattice. For a highly crystalline solid, this energy (lattice energy) can be substantial.

  • Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Forming Solute-Solvent Interactions: Energy is released when new bonds or interactions form between the solute and solvent molecules.[2]

A compound is poorly soluble when the energy required to break the solute-solute and solvent-solvent interactions is significantly greater than the energy released from forming new solute-solvent interactions.[1][2]

Part 2: Systematic Troubleshooting Guide

This section provides a structured, problem-and-solution approach to common issues encountered when trying to dissolve 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline.

Q3: I am unable to dissolve the compound in standard polar aprotic solvents like acetone or ethyl acetate at room temperature. What should I do next?

Answer: This is a common observation for large, nonpolar molecules. When initial attempts with moderately polar solvents fail, a systematic solvent screening is the logical next step. The goal is to test a range of solvents with varying polarities and chemical properties to identify a suitable candidate or a promising starting point for a co-solvent system. It is often best to perform this on a small scale (e.g., 1-2 mg of compound).

A recommended approach is to select solvents from different classes.

Solvent Class Examples Rationale
Nonpolar / Weakly Polar Heptane, Toluene, Dichloromethane (DCM)Matches the lipophilic character of the alkyl chains and aromatic rings.
Polar Aprotic Tetrahydrofuran (THF), Acetonitrile (MeCN)Offers dipole-dipole interactions without hydrogen bonding. THF is often an excellent solvent for molecules with ether linkages.
Polar Protic Ethanol, Isopropanol (IPA)Can interact with the H-bond donor/acceptor sites, but may be too polar overall.
Other Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These are very strong, high-boiling point solvents that can often dissolve difficult compounds.[3] Use with caution as they can be difficult to remove.

See SOP 1: Protocol for a Systematic Solvent Screen for detailed experimental steps.

Q4: I've found a solvent that provides minimal solubility. How can I improve it without changing the solvent entirely?

Answer: Once a solvent with partial solubility is identified, several techniques can be employed to enhance the dissolution.

1. Temperature Increase: For most organic solids, solubility increases with temperature.[4][5] The dissolution process is typically endothermic, meaning that adding heat provides the energy needed to break the crystal lattice bonds and drives the equilibrium towards dissolution.[2]

  • Action: Gently warm the mixture in a water bath while stirring. Start at 40°C and incrementally increase the temperature, being careful not to exceed the solvent's boiling point.[6] A significant increase in solubility upon heating is a positive indicator for purification via crystallization.[7]

2. Sonication: Using an ultrasonic bath can help break apart solid agglomerates, increasing the surface area available for solvation and accelerating the rate of dissolution.

  • Action: Place the sealed vial containing the compound and solvent into an ultrasonic bath for 5-10 minute intervals.

3. pH Modification: The aniline nitrogen in the molecule is weakly basic. In the presence of an acid, it can be protonated to form an ammonium salt. This salt form is ionic and will be dramatically more soluble in polar protic solvents.

  • Action: In a solvent like ethanol or IPA, add a catalytic amount (e.g., 1-5 µL) of a suitable acid, such as acetic acid or a dilute solution of HCl in an organic solvent. Observe for rapid dissolution. This technique is particularly useful if the subsequent experimental step is compatible with acidic conditions.[8][9]

Q5: Single solvents are not effective. How do I develop a co-solvent system?

Answer: Co-solvency is a powerful technique where a second, miscible solvent is added to the primary solvent to fine-tune its polarity, thereby increasing the solubility of the solute.[10][11] This is highly effective for compounds that have both polar and nonpolar regions. For 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline, a good strategy is to start with a nonpolar solvent that can solvate the alkyl and aryl regions and add a more polar co-solvent to interact with the amine and ether groups.

  • Recommended Systems:

    • Toluene / Ethanol: Toluene addresses the nonpolar parts, while ethanol can interact with the polar groups.

    • Dichloromethane / Methanol: A less toxic alternative to chloroform/methanol, this is a very common and effective mixture.

    • Tetrahydrofuran (THF) / Methanol: THF is an excellent starting solvent for many compounds, and methanol can boost polarity.

See SOP 2: Protocol for Evaluating Co-Solvent Systems for a detailed experimental guide.

G cluster_start Initial Assessment cluster_screen Solvent Screening (Room Temp) cluster_optimize Optimization Strategies cluster_result Outcome start Start with Compound (1-2 mg) nonpolar Test Nonpolar (Toluene, DCM) start->nonpolar Step 1 aprotic Test Polar Aprotic (THF, Ethyl Acetate) nonpolar->aprotic If insoluble heat Increase Temperature nonpolar->heat If partially soluble protic Test Polar Protic (Ethanol, IPA) aprotic->protic If insoluble aprotic->heat If partially soluble protic->heat If partially soluble cosolvent Use Co-Solvent System (e.g., Toluene/EtOH) protic->cosolvent If insoluble ph Adjust pH (Add trace acid) protic->ph If in protic solvent soluble Compound Solubilized heat->soluble cosolvent->soluble ph->soluble

Caption: A decision workflow for troubleshooting low solubility.

Part 3: Standard Operating Protocols (SOPs)
SOP 1: Protocol for a Systematic Solvent Screen
  • Preparation: Aliquot approximately 1 mg of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline into several small, clear glass vials (e.g., 1-dram vials).

  • Solvent Addition: To the first vial, add the first chosen solvent (e.g., Toluene) dropwise using a pipette, up to a volume of 0.1 mL (creating a 10 mg/mL potential concentration).

  • Observation & Agitation: Cap the vial and vortex for 30 seconds. Let it stand for 1 minute and observe. Look for complete dissolution, partial dissolution, or no change.

  • Incremental Addition: If the compound is not fully dissolved, add another 0.1 mL of the solvent (now 5 mg/mL) and repeat step 3. Continue this process up to a total volume of 1.0 mL (1 mg/mL).

  • Documentation: Record the results for each solvent, noting whether the compound is "freely soluble" (>10 mg/mL), "soluble" (1-10 mg/mL), "sparingly soluble" (<1 mg/mL), or "insoluble".

  • Repeat: Repeat steps 2-5 for each solvent you intend to screen.

SOP 2: Protocol for Evaluating Co-Solvent Systems
  • Primary Solvent: In a vial containing ~5 mg of the compound, add the minimum volume of the less polar "primary" solvent (e.g., Toluene) required to form a slurry.

  • Co-Solvent Titration: While stirring or vortexing, add the more polar "co-solvent" (e.g., Ethanol) dropwise.

  • Observe: Continue adding the co-solvent until the compound completely dissolves.

  • Record Ratio: Record the approximate ratio of the two solvents required for dissolution (e.g., 10:1 Toluene/Ethanol). This ratio is an excellent starting point for preparing a stock solution or for use in a reaction.

  • Test for Stability: Let the solution stand for 10-15 minutes to ensure the compound does not precipitate out. A stable solution is critical for experimental success.

G cluster_interactions Molecular Interactions Solute Solute (Low Polarity) Solvent1 Primary Solvent (e.g., Toluene) Solute->Solvent1 Good Interaction (Nonpolar regions) Solvent2 Co-Solvent (e.g., Ethanol) Solute->Solvent2 Good Interaction (Polar regions) Solution Homogeneous Solution Solute->Solution Solvent1->Solvent2 Miscibility Solvent1->Solution Solvent2->Solution

Caption: How a co-solvent system bridges polarity gaps.

References
  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.
  • Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
  • Wikipedia contributors. (n.d.). Cosolvent. Wikipedia.
  • Meyers, J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
  • (2022). Cosolvent and Complexation Systems. Pharma Excipients.
  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles.
  • Vapourtec. (2024). Flow Crystallization | Solubility Control.
  • Babu, P. S., et al. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • Black, S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications.
  • (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
  • (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Catalent. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs.
  • (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. Google Patents.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace.
  • Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Proceedings of the 22nd European Symposium on Computer Aided Process Engineering.
  • Kumar, S., & Singh, P. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate.
  • (2023). Temperature Effects on Solubility. Chemistry LibreTexts.
  • (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. American Chemical Society - ACS Figshare.
  • Hosokawa, K., Goto, J., & Hirayama, N. (2005). Prediction of solvents suitable for crystallization of small organic molecules. PubMed.
  • National Center for Biotechnology Information. (n.d.). 4-Benzyloxyaniline. PubChem.
  • Alfa Chemistry. (n.d.). Solubilizers: Revolutionizing Chemical Formulations.
  • Cheméo. (n.d.). Chemical Properties of Aniline, n-isopentyl- (CAS 2051-84-5).
  • ChemBK. (2024). 4-pentylaniline.
  • Jadav, T., et al. (2023). Solubility enhancement techniques: A comprehensive review.
  • Wang, S., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH.
  • AiFChem. (2025). 4-(Isopentyloxy)aniline.
  • Santa Cruz Biotechnology. (n.d.). 4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline.
  • AKSci. (2026). 179162-55-1 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid.
  • MDPI. (2026). A Green Innovative Approach for Solubility Enhancement of Poorly Water-Soluble Drugs Using Choline Chloride–Polyol Eutectic Solvents.
  • (2015). How to Choose the Right Solubilization Technology for Your API.
  • (2021). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline Analysis

Welcome to the technical support center for the HPLC analysis of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to mobile phase optimization for this specific analyte. Our goal is to equip you with the scientific rationale and practical steps to overcome common chromatographic challenges.

Introduction to the Analyte and Method

4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline is a molecule with significant non-polar character due to the two alkoxy side chains and the overall aromatic structure. As such, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for its separation and quantification.[1][2] The core principle of RP-HPLC is the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[2] The mobile phase, a critical component in this process, dictates the retention, resolution, and overall quality of the chromatographic separation.[3] This guide will focus on the nuances of mobile phase selection and optimization to achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase composition for the analysis of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline on a C18 column?

A good starting point for a non-polar compound like this on a C18 column would be a mixture of acetonitrile (ACN) and water or methanol (MeOH) and water.[4] Given the hydrophobicity of the analyte, a higher proportion of the organic solvent will likely be necessary. A reasonable initial isocratic condition to try would be 80:20 (v/v) ACN:Water.[5] From there, you can adjust the ratio to achieve the desired retention time.

Q2: Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile and methanol are common organic solvents used in reversed-phase HPLC.[6]

  • Acetonitrile (ACN) generally has a lower viscosity and provides better peak shapes for many compounds. It is also a stronger solvent than methanol, meaning you'll typically use a lower percentage of it to achieve the same retention time.

  • Methanol (MeOH) is less expensive and can offer different selectivity for certain compounds due to its protic nature, which allows for hydrogen bonding interactions.

For initial method development, ACN is often preferred. However, if you encounter co-elution or poor peak shape with ACN, switching to or creating a ternary mixture with MeOH is a valuable optimization step.[7]

Q3: Is a buffer necessary for the analysis of this compound?

4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline contains a secondary amine group, which can be protonated at acidic pH. The ionization state of an analyte significantly affects its retention and peak shape in reversed-phase HPLC.[8] Therefore, controlling the pH of the mobile phase with a buffer is crucial for reproducible results. An acidic mobile phase (pH 2.5-4.5) will ensure the aniline nitrogen is consistently protonated, which can lead to sharper peaks by minimizing secondary interactions with residual silanols on the stationary phase.[9]

Q4: What type of buffer should I use?

For UV detection, a non-volatile buffer like phosphate is a good choice. A common preparation is a 20-50 mM solution of potassium dihydrogen phosphate (KH₂PO₄), with the pH adjusted using phosphoric acid.[10] If your analysis involves mass spectrometry (MS) detection, you must use a volatile buffer system, such as ammonium formate or ammonium acetate, to avoid contaminating the MS source.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing the underlying cause and a step-by-step protocol for resolution.

Problem 1: Poor Peak Shape - Tailing Peaks

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the back of the peak.[11] This is a common issue, especially with basic compounds like anilines.[2]

Causality:

  • Secondary Silanol Interactions: The most frequent cause of tailing for basic compounds is the interaction between the protonated amine group of the analyte and negatively charged, deprotonated silanol groups on the silica-based stationary phase.[2][9]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent protonation of the analyte, causing a mixed population of ionized and neutral molecules, which can result in tailing.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

Troubleshooting Protocol:

  • Verify Mobile Phase pH: Ensure your mobile phase is buffered to a pH at least 2 units below the pKa of the aniline nitrogen to ensure complete protonation.

  • Introduce an Acidic Modifier: If not already using a buffer, add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1% v/v) to the mobile phase. This helps to suppress the ionization of residual silanols on the column.

  • Reduce Sample Concentration: Dilute your sample and inject a smaller amount to rule out column overload.

  • Consider a "High-Purity" or "Base-Deactivated" Column: These columns have fewer accessible silanol groups and are specifically designed to provide better peak shape for basic compounds.[9]

Problem 2: Poor Peak Shape - Fronting Peaks

Peak fronting is characterized by an asymmetrical peak with a leading edge that is less steep than the trailing edge.

Causality:

  • Sample Overload: Injecting a highly concentrated sample can lead to fronting.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than the mobile phase, the analyte can travel through the initial part of the column too quickly, causing the peak to front.[10]

  • Column Collapse: In highly aqueous mobile phases, the C18 chains can "collapse," leading to a loss of retention and poor peak shape. While less likely with the high organic mobile phases needed for this analyte, it's a possibility if troubleshooting leads to very low organic percentages.[9]

Troubleshooting Protocol:

  • Dilute the Sample: Prepare a more dilute sample and re-inject.

  • Match Injection Solvent to Mobile Phase: Ideally, dissolve your sample in the mobile phase itself. If this is not possible due to solubility constraints, use a solvent that is as weak as or weaker than the mobile phase.[10]

  • Check for Column Damage: A void at the head of the column can also cause peak fronting. This can be checked by reversing the column and flushing it, or by inspecting the column inlet.[2]

Problem 3: Unstable or Drifting Retention Times

Inconsistent retention times can make peak identification and quantification unreliable.

Causality:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analytical run.

  • Mobile Phase Composition Changes: This can occur due to evaporation of the more volatile organic component or improper mixing.

  • Temperature Fluctuations: Column temperature can affect retention times.

  • Pump Malfunction: Issues with the HPLC pump can lead to an inconsistent mobile phase flow rate.

Troubleshooting Protocol:

  • Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.

  • Prepare Fresh Mobile Phase: Prepare a fresh batch of mobile phase, ensuring accurate measurements and thorough mixing. It is also good practice to filter and degas the mobile phase before use.

  • Use a Column Oven: A thermostatted column compartment will maintain a consistent temperature and improve retention time reproducibility.

  • Check Pump Performance: Monitor the pump pressure for any unusual fluctuations. If the pressure is unstable, it may indicate a problem with the pump seals or check valves.

Data Presentation and Experimental Protocols

Table 1: Properties of Common Reversed-Phase Solvents
SolventPolarity IndexViscosity (cP at 20°C)UV Cutoff (nm)Elution Strength
Water10.21.002~180Weakest
Methanol5.10.59205Intermediate
Acetonitrile5.80.37190Strongest

This table provides a quick reference for selecting and understanding the behavior of mobile phase components.

Protocol 1: General Mobile Phase Preparation
  • Aqueous Component (with Buffer):

    • Weigh the appropriate amount of buffer salt (e.g., KH₂PO₄) to achieve the desired concentration (e.g., 20 mM).

    • Dissolve the salt in HPLC-grade water.

    • Adjust the pH to the target value (e.g., 3.0) using the corresponding acid (e.g., phosphoric acid).

    • Filter the buffer solution through a 0.22 µm or 0.45 µm filter.

  • Organic Component:

    • Use HPLC-grade acetonitrile or methanol.

  • Mixing:

    • For isocratic analysis, precisely mix the aqueous and organic components in the desired ratio (e.g., 20:80 v/v).

    • For gradient analysis, place the prepared aqueous and organic phases in separate solvent reservoirs on the HPLC system.

  • Degassing:

    • Degas the final mobile phase(s) using an in-line degasser, sonication, or helium sparging to prevent air bubbles from interfering with the pump and detector.

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_pH Is Mobile Phase pH < pKa - 2? start->check_pH adjust_pH Adjust pH with Acidic Modifier (e.g., 0.1% Formic Acid) check_pH->adjust_pH No check_overload Is Sample Concentration Too High? check_pH->check_overload Yes adjust_pH->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_column Using a Standard Column? check_overload->check_column No end_good Peak Shape Improved dilute_sample->end_good use_bd_column Consider Base-Deactivated Column check_column->use_bd_column Yes end_bad Issue Persists - Further Investigation Needed check_column->end_bad No use_bd_column->end_good G cluster_params Mobile Phase Parameters cluster_outcomes Chromatographic Outcomes organic_ratio Organic Solvent % retention Retention Time organic_ratio:f0->retention:f0 Decreases resolution Resolution organic_ratio:f0->resolution:f0 Can Decrease pH pH pH:f0->retention:f0 Affects Ionizables peak_shape Peak Shape pH:f0->peak_shape:f0 Improves for Bases flow_rate Flow Rate flow_rate:f0->retention:f0 Decreases flow_rate:f0->resolution:f0 Decreases at High Rates analysis_time Analysis Time flow_rate:f0->analysis_time:f0 Decreases

Sources

Optimization

Resolving common impurities in 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline crystallization

Welcome to the Technical Support Center for the isolation and purification of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline . This compound is typically synthesized via the reductive amination of 4-(pentyloxy)benzaldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline . This compound is typically synthesized via the reductive amination of 4-(pentyloxy)benzaldehyde and 4-(isopentyloxy)aniline. While the chemistry is highly efficient, the structural properties of the intermediates and byproducts often lead to complex crystallization challenges, including solid solutions, agglomeration, and surface deposition[1][2].

This guide is designed for researchers and process chemists to systematically diagnose and resolve these impurity incorporation mechanisms.

Part 1: Diagnostic Workflow for Impurity Incorporation

Before adjusting your crystallization parameters, you must identify how the impurity is entering your crystal lattice. Applying the wrong solution (e.g., recrystallizing a solid solution in the same solvent) will result in yield loss without purity gains[3]. Use the diagnostic workflow below to determine the physical mechanism of contamination.

ImpurityWorkflow Start Crude Crystals High Impurity Level Wash Apply Cold Solvent Wash Start->Wash CheckWash Impurity Removed? Wash->CheckWash Surface Surface Deposition (Optimize Wash Protocol) CheckWash->Surface Yes StepDiss Stepwise Dissolution of Crystals CheckWash->StepDiss No CheckDiss Impurity Ratio Constant? StepDiss->CheckDiss SolidSol Solid Solution (Change Solvent System) CheckDiss->SolidSol Yes Inclusion Inclusion / Agglomeration (Optimize Cooling/Seeding) CheckDiss->Inclusion No

Workflow for identifying impurity incorporation mechanisms during crystallization.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Persistent Imine Intermediate in the Final Crystal Lattice

Question: My crystalline 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline consistently contains 2-5% of the unreduced imine intermediate. Repeated recrystallization from ethanol fails to purge it. How can I resolve this?

Causality & Mechanism: The imine intermediate, 4-(isopentyloxy)-N-(4-(pentyloxy)benzylidene)aniline, is structurally nearly identical to the target secondary amine, differing only by a rigid C=N double bond. Because of this steric and electronic similarity, the imine easily substitutes the target molecule within the growing crystal lattice, forming a solid solution [1][2]. When a solid solution forms, the impurity is distributed homogeneously throughout the crystal matrix. Consequently, standard recrystallization in the same solvent system is thermodynamically ineffective[3].

Resolution Strategy:

  • Chemical Intervention (Upstream): Drive the reductive amination to absolute completion. Utilize a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) and allow sufficient time for the imine to fully reduce before quenching[4].

  • Crystallization Intervention (Downstream): If the imine persists, you must change the thermodynamic landscape. Switch from a single solvent (ethanol) to a binary solvent system (e.g., Ethyl Acetate/Heptane) to alter the relative solubility ratio between the product and the impurity[3]. Alternatively, apply a mild acidic aqueous wash prior to crystallization to selectively hydrolyze the unreacted imine back into its starting aldehyde and aniline, which have vastly different solubilities and will not co-crystallize[4].

Q2: Agglomeration and Trapped Reductant (Boron) Residues

Question: The isolated crystals appear as large, opaque clumps under the microscope. Elemental analysis reveals high levels of residual boron. How do I prevent this contamination?

Causality & Mechanism: This is a classic presentation of agglomeration leading to mother liquor inclusion [1]. When the cooling rate is too rapid, the solution reaches a high degree of supersaturation, triggering uncontrolled primary nucleation[]. These rapidly forming fine crystals collide and fuse together, trapping pockets of the boron-rich mother liquor in their interstitial spaces[6].

Resolution Strategy: Implement a strictly controlled seeded cooling crystallization . By introducing high-purity seed crystals within the metastable zone, you bypass chaotic primary nucleation and direct the system's energy entirely toward secondary crystal growth[][6]. If agglomeration still occurs, integrating sonocrystallization (applying ultrasound during the cooling phase) can disrupt the agglomerates, releasing the trapped mother liquor and significantly increasing the impurity purge factor[1].

Q3: Surface Deposition of Unreacted Starting Materials

Question: HPLC analysis of the filtered product shows residual 4-(isopentyloxy)aniline. Curiously, a simple reslurry in cold solvent removes it entirely. Why is it present in the first place?

Causality & Mechanism: This indicates surface deposition [1][7]. The unreacted aniline is highly soluble in the mother liquor and is successfully rejected by the growing crystal lattice. However, during the solid-liquid separation (filtration), inadequate washing allows a thin film of the mother liquor to remain on the crystal surface. As the cake dries, the solvent evaporates, depositing the aniline directly onto the crystal faces[3].

Resolution Strategy: Optimize the filtration and washing workflow. Implement a displacement wash using a cold, pre-saturated solvent mixture immediately after the mother liquor is drained—crucially, before the filter cake cracks or begins to dry[1].

Part 3: Quantitative Impurity Purge Data

The following table summarizes the expected purge factors for common impurities when transitioning from an unoptimized spontaneous crystallization to the optimized seeded protocol.

ImpurityChemical NatureIncorporation MechanismUnoptimized Purge FactorOptimized Purge FactorPrimary Corrective Action
Imine Intermediate 4-(isopentyloxy)-N-(4-(pentyloxy)benzylidene)anilineSolid Solution1.2x>50xSolvent system change (EtOAc/Heptane) & Upstream Hydrolysis
Boron Residues Reductant salts (e.g., NaBH(OAc)3 byproducts)Mother Liquor Inclusion2.5x>100xSeeded cooling & sonocrystallization
Starting Material 4-(isopentyloxy)anilineSurface Deposition5.0x>200xCold displacement wash prior to cake drying
Over-alkylation Tertiary amine byproductLattice Defect / Inclusion10.0x>100xSlower cooling rate through metastable zone

Part 4: Self-Validating Experimental Protocol

Optimized Seeded Cooling Crystallization of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline

This protocol is designed to eliminate agglomeration and prevent solid solution formation by maintaining strict control over the supersaturation level[][6].

Step 1: Dissolution & Clarification

  • Suspend the crude 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline in Ethyl Acetate (5 volumes).

  • Heat the mixture to 65°C under gentle agitation until complete dissolution is achieved.

  • Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter to remove insoluble boron salts and mechanical impurities.

Step 2: Metastable Zone Targeting & Seeding

  • Transfer the clarified solution to a crystallizer and cool linearly to 45°C over 30 minutes.

  • Self-Validation Check: The solution must remain perfectly clear. If spontaneous nucleation occurs, the solution is too concentrated; add 0.5 volumes of Ethyl Acetate and reheat.

  • Add 1-2 wt% of high-purity 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline seed crystals.

  • Self-Validation Check: Hold the temperature at 45°C for 30 minutes. Visually confirm that the seeds do not dissolve (confirming the system is supersaturated) and do not rapidly multiply (confirming the system is safely within the metastable zone)[6].

Step 3: Controlled Crystal Growth

  • Initiate a cubic cooling profile from 45°C down to 5°C over 4 hours. A non-linear (cubic) cooling curve ensures that the supersaturation generation rate matches the available crystal surface area, preventing secondary nucleation and agglomeration[].

  • Slowly add Heptane (5 volumes) as an anti-solvent over 1 hour at 5°C to maximize yield.

Step 4: Isolation & Displacement Wash

  • Filter the slurry under vacuum.

  • Critical Step: Just before the mother liquor fully recedes into the filter cake (before cracking occurs), apply a displacement wash of 2 bed-volumes of cold (0°C) Heptane[1].

  • Dry the crystals under vacuum at 40°C to a constant weight.

  • Self-Validation Check: Perform a stepwise dissolution analysis on a 1g sample of the final product. Dissolve the sample in fractions and analyze each fraction via HPLC. If the impurity ratio remains constant across fractions, a solid solution is still present; if the impurity drops to zero after the first fraction, surface deposition was the culprit and has been resolved[3].

Sources

Troubleshooting

Technical Support Center: Overcoming Thermal Degradation of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline in Assays

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently work with researchers who experience erratic data, loss of signal, or poor reproducibility when utilizing highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently work with researchers who experience erratic data, loss of signal, or poor reproducibility when utilizing highly functionalized secondary amines in biological assays.

The compound 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline is a prime example of a structurally brilliant but chemically vulnerable molecule. It features two highly electron-donating alkoxy groups (isopentyloxy and pentyloxy) situated on aromatic rings flanking a benzylic amine. While these features ensure excellent target affinity, they drastically lower the oxidation potential of the molecule, making it highly susceptible to thermal and oxidative degradation during standard 37°C assay incubations.

This guide is designed to move beyond basic "keep it on ice" advice. Here, we explore the exact causality of the degradation and provide a self-validating, step-by-step framework to ensure absolute scientific integrity in your experimental workflows.

The Causality of Degradation: Understanding the "Why"

When researchers observe "thermal degradation" of this compound in an aqueous buffer, they are rarely witnessing simple thermal cracking. Instead, the heat (37°C) is accelerating a specific chemical reaction: metal-catalyzed oxidative dehydrogenation [1].

  • Oxidation to an Imine: Standard biological buffers (like PBS or HEPES) contain trace amounts of transition metals (e.g., Cu²⁺, Fe³⁺) and dissolved oxygen. These act as catalysts and oxidants, respectively, stripping protons and electrons from the electron-rich benzylic position to form a secondary imine[2].

  • Aqueous Hydrolysis: Once the imine is formed, the aqueous environment of the assay immediately drives hydrolysis. The molecule cleaves in half, yielding a primary aniline (4-(isopentyloxy)aniline) and an aldehyde (4-(pentyloxy)benzaldehyde).

To stabilize the compound, we must disrupt this specific cascade.

Pathway A 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline (Intact Secondary Amine) B Oxidative Dehydrogenation (Catalyzed by Trace Metals + O2) A->B Thermal Stress (37°C) C Secondary Imine Intermediate (Ar-N=CH-Ar') B->C D Aqueous Hydrolysis (H2O, 37°C) C->D Assay Buffer E 4-(Isopentyloxy)aniline (Primary Amine Degradant) D->E F 4-(Pentyloxy)benzaldehyde (Aldehyde Degradant) D->F

Figure 1: Mechanistic oxidative degradation pathway of the secondary amine in aqueous assay buffers.

Troubleshooting Guide & FAQs

Q1: My compound's signal drops by >50% after 4 hours at 37°C in standard PBS. What is happening? A: Your compound is undergoing the oxidative dehydrogenation described above. The electron-donating pentyloxy groups make the benzylic carbon highly reactive. Trace metals in your PBS are catalyzing the oxidation[1]. You must eliminate these catalysts by adding a chelating agent (e.g., EDTA) to your buffer.

Q2: How can I stabilize my DMSO stock solutions for long-term storage? A: Degradation often begins in the stock tube due to dissolved oxygen and ambient light, which can trigger radical-mediated oxidation[3]. Action: Sparge your anhydrous DMSO with Nitrogen for 15 minutes before dissolving the compound. Store aliquots in amber glass vials at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What is the optimal buffer composition to prevent degradation during the actual assay incubation? A: A dual-shielding approach is required:

  • Chelation: Add 1 mM EDTA or DTPA to sequester trace metals.

  • Antioxidant Shielding: Add a compatible reducing agent. Ascorbic acid (1-5 mM) or TCEP (1 mM) are highly effective at quenching reactive oxygen species before they can abstract protons from the benzylic position[4].

Q4: How do I analytically verify that the degradation has been stopped? A: Implement a self-validating LC-MS/MS control. Do not solely monitor the disappearance of the parent mass. You must actively monitor the appearance of the primary degradants (4-(pentyloxy)benzaldehyde and 4-(isopentyloxy)aniline). A successfully stabilized system will show <2% formation of these markers over a 24-hour period.

Quantitative Data: Efficacy of Stabilization Strategies

The table below summarizes the protective effects of various buffer modifications on the stability of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline during a standard 24-hour incubation at 37°C.

Assay ConditionBuffer AdditivesRemaining Parent Compound (%)Primary Degradant Detected
Standard Buffer (Control)None42.3 ± 1.5%Imine / Aldehyde
Degassed BufferNone (N₂ sparged)68.1 ± 2.0%Imine
Metal Chelation1 mM EDTA75.4 ± 1.2%Imine
Antioxidant Shielding5 mM Ascorbic Acid88.7 ± 0.9%Trace Aldehyde
Optimized Protocol Degassed + EDTA + Ascorbate > 98.5% None Detected
Experimental Protocol: Preparation of Ultra-Stable Working Solutions

To ensure absolute reproducibility, follow this self-validating methodology for preparing your assay buffers and compound dilutions.

Step 1: Buffer Deoxygenation

  • Prepare your base assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Sparge the buffer with high-purity Nitrogen gas for 20 minutes to displace dissolved oxygen.

Step 2: Additive Integration

  • Add EDTA to a final concentration of 1 mM. Stir until completely dissolved.

  • Add L-Ascorbic Acid to a final concentration of 5 mM. (Note: Ascorbic acid can slightly lower the pH; verify and adjust the pH back to 7.4 using 1M NaOH if necessary).

Step 3: Compound Spiking (Thermal Control)

  • Pre-chill the optimized buffer on ice.

  • Thaw the N₂-sparged DMSO stock solution of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline immediately before use.

  • Spike the compound into the chilled buffer to reach your desired working concentration. Mix by gentle inversion—do not vortex vigorously, as this re-introduces oxygen.

Step 4: Self-Validation (LC-MS/MS)

  • T=0 Control: Immediately extract a 50 µL aliquot, quench with cold acetonitrile, and analyze via LC-MS/MS.

  • T=24 Control: Incubate a parallel sample at 37°C for 24 hours, quench, and analyze. Compare the peak areas of the parent mass and the aldehyde degradant to confirm >98% stability.

Workflow S1 1. Solvent Prep (Degas with N2) S2 2. Chelation (Add 1 mM EDTA) S1->S2 S3 3. Antioxidant (Add 5 mM Ascorbate) S2->S3 S4 4. Thermal Control (Pre-chill Reagents) S3->S4 S5 5. Execution (Stable Assay) S4->S5

Figure 2: Step-by-step workflow for stabilizing electron-rich benzylamines in biological assays.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline. In the absence of published expe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline. In the absence of published experimental data for this specific molecule, we will build a reliable spectral profile based on established chemical shift principles and extensive comparison with structurally analogous compounds. This approach is designed for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation and purity assessment.

The structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. NMR spectroscopy remains the most powerful and definitive technique for elucidating the molecular structure of organic compounds in solution[1]. This guide demonstrates how to predict, interpret, and compare NMR data, providing a framework for the structural verification of complex aniline derivatives.

Part 1: Predicted Spectral Data for the Target Compound

The structure of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline combines several key functional groups whose NMR signatures are well-understood: two distinct p-disubstituted aromatic rings, a secondary amine linkage, a benzylic methylene bridge, and two different alkoxy chains (isopentyloxy and n-pentyloxy).

Chemical structure of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

LabelPredicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-a7.20d, J ≈ 8.5 Hz2HAr-H (ortho to CH₂)Aromatic protons on the benzyl ring, deshielded by the CH₂ group.
H-b6.85d, J ≈ 8.5 Hz2HAr-H (ortho to O)Aromatic protons shielded by the electron-donating pentyloxy group.
H-c6.80d, J ≈ 9.0 Hz2HAr-H (ortho to O)Aromatic protons on the aniline ring, shielded by the isopentyloxy group.
H-d6.60d, J ≈ 9.0 Hz2HAr-H (ortho to N)Aromatic protons slightly shielded by the nitrogen atom.
H-e4.25s2HN-CH ₂-ArBenzylic protons, typically found in the 4.0-5.0 ppm range.
H-f~4.0 (broad)s1HN-H The NH proton signal is often broad and its chemical shift is concentration-dependent.
H-g3.92t, J ≈ 6.5 Hz2HO-CH ₂ (Pentyloxy)Protons on the carbon directly attached to the oxygen of the pentyloxy group.
H-h3.88t, J ≈ 6.6 Hz2HO-CH ₂ (Isopentyloxy)Protons on the carbon directly attached to the oxygen of the isopentyloxy group.
H-i1.78m2H-CH₂- (Pentyloxy)Methylene protons of the pentyloxy chain.
H-j1.75m1H-CH - (Isopentyloxy)Methine proton of the isopentyl group, split by adjacent CH₂ and CH₃ protons.
H-k1.65q, J ≈ 6.6 Hz2H-CH ₂- (Isopentyloxy)Methylene protons adjacent to the methine in the isopentyl group.
H-l1.40m4H-CH₂-CH₂- (Pentyloxy)Remaining methylene protons of the pentyloxy chain.
H-m0.95d, J ≈ 6.6 Hz6H-CH(C H₃)₂ (Isopentyloxy)Diastereotopic methyl protons of the isopentyl group.
H-n0.92t, J ≈ 7.0 Hz3H-CH ₃ (Pentyloxy)Terminal methyl protons of the pentyloxy group.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Predicted Shift (δ, ppm)AssignmentRationale
155.5Ar-C -O (Pentyloxy)Aromatic carbon attached to oxygen, highly deshielded[2][3].
152.0Ar-C -O (Isopentyloxy)Aromatic carbon attached to oxygen, highly deshielded.
142.5Ar-C -N (Aniline)Quaternary carbon attached to nitrogen.
131.5Ar-C -CH₂ (Benzyl)Quaternary carbon of the benzyl ring.
129.0Ar-C H (ortho to CH₂)Aromatic CH on the benzyl ring.
122.0Ar-C H (ortho to N)Aromatic CH on the aniline ring.
115.5Ar-C H (ortho to O)Aromatic CH ortho to the isopentyloxy group.
115.0Ar-C H (ortho to O)Aromatic CH ortho to the pentyloxy group.
68.5O-C H₂ (Pentyloxy)Carbon directly attached to oxygen[3].
67.5O-C H₂ (Isopentyloxy)Carbon directly attached to oxygen.
49.0N-C H₂-ArBenzylic carbon, typical shift around 48-50 ppm.
38.0-C H₂- (Isopentyloxy)Methylene carbon in the isopentyl group.
29.0-C H₂- (Pentyloxy)Methylene carbon in the pentyloxy chain.
28.2-C H₂- (Pentyloxy)Methylene carbon in the pentyloxy chain.
25.5-C H- (Isopentyloxy)Methine carbon in the isopentyl group.
22.6-C H₂- (Pentyloxy)Methylene carbon in the pentyloxy chain.
22.5-C H(CH₃)₂ (Isopentyloxy)Methyl carbons of the isopentyl group.
14.0-C H₃ (Pentyloxy)Terminal methyl carbon of the pentyloxy group.

Part 2: Comparative Analysis with Structurally Related Compounds

To ground our predictions, we will compare the expected spectral features of our target molecule with the published, experimental data for simpler N-benzylaniline analogues. This comparative approach is essential for validating assignments and understanding the electronic effects of the alkoxy substituents.

G Target 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline (Target Molecule) Comp1 N-Benzylaniline (Comparator 1) Target->Comp1 - Isopentyloxy Group - Pentyloxy Group Comp2 N-Benzyl-4-methylaniline (Comparator 2) Target->Comp2 - Isopentyloxy Group - Pentyloxy Group + Methyl Group

Caption: Structural relationship between the target molecule and comparators.

Table 3: Comparative ¹H and ¹³C NMR Data (Benzylic & Aromatic Regions)

CompoundBenzylic CH₂ (¹H, ppm)Benzylic CH₂ (¹³C, ppm)Aromatic Protons (¹H, ppm)Aromatic Carbons (¹³C, ppm)Source
Target (Predicted) 4.2549.06.60 - 7.20115.0 - 155.5-
N-Benzylaniline 4.32 - 4.3848.46.63 - 7.38112.7 - 148.2[4]
N-Benzyl-4-methylaniline 4.3648.86.69 - 7.44113.2 - 145.8

Analysis of Comparative Data:

  • Benzylic Signals: The predicted chemical shifts for the benzylic CH₂ group in our target molecule (δH ≈ 4.25 ppm, δC ≈ 49.0 ppm) align closely with the experimental values for N-benzylaniline (δH ≈ 4.32 ppm, δC ≈ 48.4 ppm) and N-benzyl-4-methylaniline (δH ≈ 4.36 ppm, δC ≈ 48.8 ppm)[4]. This consistency provides high confidence in our assignment.

  • Aromatic Signals: The introduction of two strongly electron-donating alkoxy groups in the target molecule is predicted to cause a significant upfield shift (to lower ppm values) for the aromatic protons compared to the unsubstituted N-benzylaniline. This is due to increased electron density on the aromatic rings. The protons ortho and meta to the alkoxy groups will be most affected, resulting in a more compressed aromatic region (6.60 - 7.20 ppm) compared to the wider range seen in the comparators (6.63 - 7.44 ppm).

  • Substituent Effects: The comparison highlights the diagnostic power of NMR. The presence of signals corresponding to the isopentyl (δH ≈ 0.95, 1.65, 1.75, 3.88 ppm) and pentyloxy (δH ≈ 0.92, 1.40, 1.78, 3.92 ppm) chains would be the definitive differentiating feature between the target molecule and the simpler analogues.

Part 3: Experimental Protocol for NMR Data Acquisition

To ensure the generation of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology represents a robust approach for the analysis of N-benzylaniline derivatives.

Workflow for Structural Verification:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh 5-10 mg of purified sample B 2. Dissolve in 0.6 mL of CDCl3 with TMS A->B C 3. Transfer to 5 mm NMR tube B->C D 4. Insert sample into spectrometer (≥400 MHz) C->D E 5. Lock, Tune, & Shim D->E F 6. Acquire 1H and 13C{1H} spectra E->F G 7. Fourier Transform, Phase & Baseline Correction F->G H 8. Calibrate spectra (TMS at 0.00 ppm) G->H I 9. Integrate 1H signals & Assign peaks H->I J 10. Compare to reference data & confirm structure I->J

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

Detailed Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified aniline derivative. Purity is critical as impurities will complicate the spectrum.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is suitable for most non-polar to moderately polar organic molecules[1]. CDCl₃ provides a residual solvent peak at 7.26 ppm for ¹H NMR and a characteristic triplet at 77.16 ppm for ¹³C NMR, which can be used for referencing[5][6][7].

    • For absolute quantification and the highest accuracy in chemical shift referencing, add a small amount of an internal standard like tetramethylsilane (TMS).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve adequate signal dispersion, especially in the crowded aromatic region.

    • Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to maintain a stable magnetic field.

    • Perform tuning and shimming procedures to optimize the probe's efficiency and the homogeneity of the magnetic field, which is crucial for sharp, well-resolved peaks.

    • For ¹H NMR: Acquire data using a standard single-pulse sequence. Typically, 16 to 64 scans are sufficient, with a relaxation delay of 1-5 seconds to ensure quantitative signal integration[1].

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are required to achieve a good signal-to-noise ratio[1][2].

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the raw free induction decay (FID) data to generate the frequency-domain spectrum.

    • Carefully perform phase correction and baseline correction to ensure accurate peak integration and presentation.

    • Reference the spectra by setting the TMS peak to 0.00 ppm or, if TMS is not used, by referencing the residual CDCl₃ peak[7].

    • Integrate the signals in the ¹H NMR spectrum. The relative ratios of the integrals should correspond to the number of protons in each unique chemical environment.

    • Assign each peak in both the ¹H and ¹³C spectra to the corresponding atoms in the molecular structure, using chemical shift theory, coupling patterns, and comparison with the reference data presented in this guide.

Conclusion

This guide establishes a comprehensive predicted ¹H and ¹³C NMR spectral profile for 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline. By leveraging established chemical shift principles and making direct comparisons with experimentally verified data from simpler analogues like N-benzylaniline, we have constructed a reliable reference for the structural verification of this and related compounds. The detailed experimental protocol provided outlines a best-practice approach to data acquisition, ensuring that researchers can generate high-fidelity spectra for accurate and confident structural elucidation in a drug development setting.

References

  • Bialla, C., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • The Royal Society of Chemistry. (Year N/A). Supporting Information. [Link]

  • The Royal Society of Chemistry. (Year N/A). Supplementary Data. [Link]

  • ConnectSci. (Year N/A). Resonance and Solvent Effects on Absorption Spectra of 2-Nitroaniline Derivatives. [Link]

  • SpectraBase. (Year N/A). Isopentyl bromide - Optional[1H NMR] - Chemical Shifts. [Link]

  • Google Patents. (Year N/A).
  • ACS Publications. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • The Royal Society of Chemistry. (Year N/A). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. [Link]

  • Compound Interest. (Year N/A). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

  • University of Lisbon. (Year N/A). Copies of 1H, 13C, 19F NMR spectra. [Link]

  • MPG.PuRe. (Year N/A). Supporting Information. [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • PMC. (Year N/A). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

  • ResearchGate. (Year N/A). 1 H NMR spectra of the N-benzylideneaniline imine reaction crude.... [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • ChemHelp ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • FooDB. (2010). Showing Compound Isopentyl alcohol (FDB008131). [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ResearchGate. (Year N/A). Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4″- n-alkoxyaniline. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • Carl ROTH. (Year N/A). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • ResearchGate. (2017). Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline. [Link]

  • DergiPark. (Year N/A). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]

  • SciSpace. (2009). Synthesis, characterization and spectral studies of new 4(Substituted phenyl hydrazono)-N I -(R)-amino malonyl-3 - methyl-2-Pyrazolin-5-one and 3-methyl-4(Substitutedphenyl hydrazono)-Isoxazolone. [Link]

  • PMC. (Year N/A). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]

Sources

Comparative

Advanced Hydrophobic Probes in Drug Discovery: A Comparative Guide to 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline vs. Standard Alkylated Anilines

Executive Summary In the development of membrane-anchoring probes and multidrug efflux pump inhibitors, the physicochemical properties of the foundational pharmacophore dictate biological efficacy. While standard alkylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of membrane-anchoring probes and multidrug efflux pump inhibitors, the physicochemical properties of the foundational pharmacophore dictate biological efficacy. While standard alkylated anilines (e.g., 4-butoxyaniline) are ubiquitous as basic synthetic intermediates, they lack the spatial geometry and extreme lipophilicity required to disrupt complex protein-protein interactions (PPIs) or block transmembrane transporters.

This guide objectively compares the standard linear alkylated aniline profile against the highly decorated 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline . By analyzing steric bulk, partition coefficients (LogP), and specific applications in Resistance-Nodulation-Division (RND) efflux pump inhibition, we provide a comprehensive framework for researchers integrating bulky lipophilic anilines into their drug discovery pipelines.

Structural Rationale & Causality: The "Why"

Standard mono-alkylated anilines predominantly offer a linear hydrophobic vector. However, recent advancements in tackling Gram-negative multidrug resistance emphasize the necessity of bulky, highly lipophilic moieties to effectively occupy and block the deep hydrophobic binding pockets of RND-type efflux pumps such as AcrB ([1]).

4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline is engineered with two distinct lipophilic domains:

  • The Isopentyloxy Core: Provides branched steric bulk, preventing the molecule from easily washing out of shallow binding sites.

  • The Pentyloxybenzyl Tail: Acts as a highly flexible lipophilic anchor, driving deep integration into the bacterial inner membrane.

This dual-anchor "V-shaped" geometry drastically increases the compound's lipophilicity (cLogP ~6.8) compared to standard anilines (cLogP ~2.6) ([2]). This specific spatial arrangement is causal to its ability to lock the conformational cycling of efflux pumps, a feat standard anilines cannot achieve due to their rapid dissociation rates.

Quantitative Comparison
CompoundMolecular Weight ( g/mol )Estimated cLogPSteric Volume / GeometryPrimary Application
4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline 355.52~6.8High / V-shaped dual anchorEfflux pump inhibition, deep pocket PPI probe
4-Butoxyaniline 165.23~2.6Low / LinearStandard synthetic intermediate
N-Benzylaniline 183.25~3.3Moderate / PlanarBasic pharmacophore building block

Mechanistic Pathway

The diagram below illustrates the logical relationship between the structural features of the dual-alkylated aniline and its ultimate biological efficacy.

Mechanism A 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline BA BA A->BA B Isopentyloxy Core (Steric Bulk) D Deep Hydrophobic Pocket Binding (AcrB) B->D C Pentyloxybenzyl Tail (Lipophilic Anchor) E Membrane Integration C->E F Efflux Pump Inhibition D->F E->F BA->C

Structural mapping of dual-alkylated anilines to biological efficacy in efflux inhibition.

Experimental Validation Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They account for the extreme lipophilicity of the target compound, which often confounds standard assays.

Protocol 1: Lipophilicity (LogP) Profiling via RP-HPLC

Causality: Standard shake-flask methods fail for highly lipophilic compounds (cLogP > 5) due to emulsion formation and poor aqueous partitioning, leading to severe quantification errors. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a dynamic, self-validating system where the retention capacity factor ( k′ ) correlates linearly with lipophilicity, ensuring reproducible data even for bulky anilines.

Step-by-Step Methodology:

  • System Preparation: Equip an HPLC system with a C18 column (e.g., 5 µm, 4.6 × 150 mm). Set the mobile phase to a gradient of Methanol/Water (starting at 60:40 to 95:5 over 20 minutes) buffered with 0.1% Formic Acid to maintain the aniline in a consistent ionization state.

  • System Suitability Test (SST): Inject a calibration mix of known reference standards (e.g., Toluene, Naphthalene, Phenanthrene) to establish a linear calibration curve of logk′ vs. known LogP values.

  • Sample Injection: Inject 10 µL of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline (1 mg/mL in Methanol).

  • Data Acquisition & Calculation: Record the retention time ( tR​ ). Calculate the capacity factor k′=(tR​−t0​)/t0​ , where t0​ is the dead time (measured via uracil injection). Interpolate the compound's LogP from the SST calibration curve.

Protocol 2: Bacterial Efflux Pump Inhibition (EPI) Assay

Causality: To prove the biological utility of the bulky lipophilic aniline, we measure the intracellular accumulation of a fluorescent dye (Hoechst 33342) in E. coli overexpressing AcrB. Hoechst 33342 is a known substrate for the AcrAB-TolC pump; its fluorescence increases upon binding to intracellular DNA. If the bulky aniline inhibits the pump, dye accumulation increases, providing a real-time kinetic readout.

Workflow S1 E. coli Culture (OD600 = 0.6) S2 Add Hoechst 33342 (Substrate) S1->S2 S3 Dose Compound (1-100 µM) S2->S3 S4 Kinetic Readout (Fluorimetry) S3->S4 S5 Calculate EPI Activity S4->S5

Step-by-step workflow for the Hoechst 33342 bacterial efflux pump inhibition assay.

Step-by-Step Methodology:

  • Bacterial Preparation: Grow E. coli (AcrB overexpressing strain) in Luria-Bertani (LB) broth at 37°C until reaching an OD600​ of 0.6. Centrifuge and resuspend the pellet in PBS (pH 7.4) supplemented with 1 mM MgSO4​ and 0.4% glucose.

  • Pre-Read & Background Subtraction: Aliquot 100 µL of the bacterial suspension into a 96-well black microtiter plate. Read baseline auto-fluorescence to ensure the highly lipophilic compound does not cause optical interference.

  • Substrate & Compound Addition: Add Hoechst 33342 to a final concentration of 2.5 µM. Immediately dose the wells with 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline at varying concentrations (1 µM to 100 µM).

  • Self-Validating Controls: Include a solvent blank (DMSO) as a negative control, and PAβN (Phenylalanine-Arginine-β-Naphthylamide) at 50 µM as a positive EPI control.

  • Kinetic Readout: Measure fluorescence (Excitation: 350 nm, Emission: 460 nm) every 2 minutes for 60 minutes. Calculate the initial rate of dye accumulation to quantify the extent of efflux inhibition.

References

  • Compagne, N., Vieira Da Cruz, A., Müller, R. T., Hartkoorn, R. C., Flipo, M., & Pos, K. M. "Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria." Antibiotics, 2023, 12(1), 180.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20352, 4-Butoxyaniline." PubChem, 2026.[Link]

Validation

A Researcher's Guide to FTIR-Based Structural Validation of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline

This guide provides an in-depth technical comparison and validation framework for the novel amine derivative, 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline, utilizing Fourier-Transform Infrared (FTIR) spectroscopy. Des...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison and validation framework for the novel amine derivative, 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline, utilizing Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, chemists, and quality control professionals in drug development, this document moves beyond a simple listing of peaks to explain the causal links between molecular structure and spectral features, ensuring a robust and reliable validation process.

The Imperative of Spectral Validation

In synthetic chemistry and pharmaceutical development, confirming the identity and purity of a newly synthesized compound is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly reliable first-pass technique for structural elucidation.[1][2] By identifying the characteristic vibrational frequencies of functional groups within a molecule, a researcher can quickly verify if the target structure has been successfully formed. The resulting spectrum acts as a unique molecular "fingerprint," providing confidence in the material's identity before proceeding with more complex analytical methods.[1][3]

The target molecule, 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline, possesses a unique combination of functional groups—a secondary aromatic amine, two distinct aryl-alkyl ether linkages, and extensive aliphatic chains—each contributing signature peaks to its infrared spectrum. This guide will dissect these expected spectral features, providing a benchmark for experimental validation.

Theoretical vs. Experimental FTIR Peak Analysis

The core of FTIR validation lies in comparing the experimentally obtained spectrum with theoretically predicted absorption bands. The structure of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline contains several key vibrating bonds whose expected positions are well-documented.

Key Functional Groups and Their Expected Vibrational Frequencies:

  • Secondary Aromatic Amine (N-H): The nitrogen atom is bonded to a hydrogen and two aromatic systems (one directly, one benzylic). This configuration is expected to produce a single, relatively weak N-H stretching band.[4][5] Aromatic secondary amines typically show this peak near 3400 cm⁻¹.[6]

  • Aromatic C-N Bond: The stretching vibration of the C-N bond in aromatic amines is a crucial identifier, typically appearing as a strong band.[5]

  • Aryl-Alkyl Ethers (C-O-C): The molecule contains two ether linkages, where an oxygen atom connects a benzene ring to an alkyl chain (pentyloxy and isopentyloxy). Such "mixed" ethers are characterized by two distinct and strong C-O stretching bands: an asymmetric stretch from the aryl-O bond and a symmetric stretch from the alkyl-O bond.[7][8][9][10]

  • Aliphatic C-H Bonds: The pentyloxy and isopentyloxy side chains provide numerous sp³-hybridized C-H bonds, which give rise to strong stretching vibrations just below 3000 cm⁻¹.

  • Aromatic C-H and C=C Bonds: The two benzene rings contribute their own set of characteristic peaks, including sp² C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.[11]

The following table summarizes the expected peak assignments for validating the synthesis of this molecule. Researchers should use this as a reference guide to compare against their experimental data.

Functional GroupVibration TypeTheoretical Wavenumber (cm⁻¹)Expected IntensityRationale & Authoritative Source
Secondary Aromatic AmineN-H Stretch~3400Weak to MediumAromatic secondary amines exhibit a single N-H stretching peak at a higher frequency than their saturated counterparts.[6][12]
Aromatic C-HC-H Stretch3100 - 3000MediumThe C-H stretching of sp² hybridized carbons in the benzene rings.
Aliphatic C-HC-H Stretch2965 - 2850StrongAsymmetric and symmetric stretching of CH₃ and CH₂ groups in the pentyloxy and isopentyloxy chains. This region will likely show multiple sharp peaks.[4]
Aromatic RingsC=C Ring Stretch1610 - 1580 & 1510 - 1475Medium to StrongThe stretching of the carbon-carbon bonds within the aromatic rings provides strong evidence of the aromatic core.[11]
Aromatic AmineC-N Stretch1335 - 1250StrongThe C-N stretching vibration in aromatic amines is typically strong and falls within this characteristic range.[5]
Aryl-Alkyl Ether (Aryl side)Asymmetric C-O-C Stretch1260 - 1230StrongThis strong absorption is characteristic of the Ar-O stretching portion of the ether linkage. Aryl alkyl ethers typically show a strong band near 1250 cm⁻¹.[7][9][13][14]
Aryl-Alkyl Ether (Alkyl side)Symmetric C-O-C Stretch1050 - 1020StrongThis second strong band corresponds to the Alkyl-O stretching portion of the ether. The presence of two strong bands in these regions is highly indicative of an aryl alkyl ether structure.[8][9][10]
Secondary AmineN-H Wag750 - 700Medium, BroadAn out-of-plane bending vibration of the N-H bond, which can further confirm the presence of the secondary amine group.[6]

Experimental Protocol: A Self-Validating Workflow

To ensure the acquisition of a high-fidelity spectrum, the following step-by-step protocol should be employed. This workflow incorporates self-validating checks to guarantee data integrity.

Materials:

  • 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline sample (solid)

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer (e.g., equipped with a DTGS detector)

Workflow Diagram:

Sources

Comparative

Efficacy Comparison Guide: 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline and Structural Isomers as saFabI Inhibitors

Executive Summary The rise of Methicillin-resistant Staphylococcus aureus (MRSA) and its propensity to form impenetrable biofilms necessitate the development of novel antimicrobial agents. The bacterial Type II fatty aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rise of Methicillin-resistant Staphylococcus aureus (MRSA) and its propensity to form impenetrable biofilms necessitate the development of novel antimicrobial agents. The bacterial Type II fatty acid synthesis (FAS-II) pathway, specifically the enoyl-ACP reductase (saFabI), is a highly validated target for overcoming these resistant phenotypes.

This guide provides an objective, data-driven comparison of the novel synthetic lead compound 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline (Compound A) against its structural isomers. By analyzing the structure-activity relationship (SAR) and providing self-validating experimental protocols, this document equips drug development professionals with the mechanistic insights required to optimize N-benzylaniline scaffolds for clinical application.

Mechanistic Rationale: Targeting saFabI

The N-benzylaniline scaffold is a potent class of saFabI inhibitors, designed to mimic the diphenyl ether core of Triclosan, a well-known broad-spectrum biocide (). The efficacy of these compounds relies heavily on their ability to form a stable ternary complex with the enzyme and its NAD+/NADP+ cofactor.

In the lead compound 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline , the secondary amine core hydrogen-bonds with the catalytic Tyr156 residue of saFabI. The dual hydrophobic alkoxy tails are not arbitrary; they are engineered for a precise steric fit:

  • The Isopentyloxy Tail (Aniline ring): Projects into a deep, narrow hydrophobic pocket. The branched isopentyl group provides optimal van der Waals contacts with surrounding hydrophobic residues (e.g., Leu195).

  • The Pentyloxy Tail (Benzyl ring): Extends toward the solvent-exposed entrance of the binding channel, stabilizing the complex without causing steric clashes.

FASII Malonyl Malonyl-CoA FabH FabH (Condensation) Malonyl->FabH Keto β-Ketoacyl-ACP FabH->Keto FabGZ FabG / FabZ (Reduction) Keto->FabGZ Enoyl Enoyl-ACP FabGZ->Enoyl FabI saFabI (Final Reduction) Enoyl->FabI Acyl Acyl-ACP FabI->Acyl CompA 4-(Isopentyloxy)-N- [4-(pentyloxy)benzyl]aniline CompA->FabI Inhibits

FAS-II pathway highlighting saFabI inhibition by the target compound.

Structural Isomer Candidates

To validate the necessity of the specific tail orientations and para-substitutions, Compound A was evaluated against three synthesized structural isomers:

  • Compound A (Lead): 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline

  • Compound B (Tail Swap): 4-(Pentyloxy)-N-[4-(isopentyloxy)benzyl]aniline

  • Compound C (Meta-Aniline): 3-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline

  • Compound D (Meta-Benzyl): 4-(Isopentyloxy)-N-[3-(pentyloxy)benzyl]aniline

Quantitative Efficacy Comparison

The following table summarizes the in vitro performance of the isomers against clinical MRSA strains and purified saFabI enzymes, establishing a clear hierarchy of efficacy[1].

CompoundStructural ModificationMRSA MIC (µg/mL)saFabI IC₅₀ (µM)Biofilm Eradication (µg/mL)
A (Lead)Optimal para-alignment0.53.82.0
B (Tail Swap)Swapped alkoxy chains1.05.24.0
C (Meta-Aniline)Meta-isopentyloxy shift8.018.5>32
D (Meta-Benzyl)Meta-pentyloxy shift16.024.1>32
Causality of Efficacy Loss
  • Para vs. Meta Substitutions (A vs. C/D): The meta-substitutions in Compounds C and D introduce a geometrical "kink" in the molecule's linear axis. This bent conformation forces a severe steric clash with Tyr156, preventing the secondary amine from properly anchoring to the active site. Consequently, the IC₅₀ spikes from 3.8 µM to >18 µM, rendering the meta-isomers virtually ineffective against biofilms.

  • Tail Swapping (A vs. B): The saFabI binding pocket is asymmetric. Forcing the bulkier, branched isopentyl group into the narrower solvent-exposed channel (Compound B) while placing the linear pentyl group in the deep hydrophobic pocket results in suboptimal van der Waals packing, leading to a twofold drop in antibacterial potency.

Experimental Methodologies

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems to eliminate false positives.

Protocol 1: saFabI Kinetic Inhibition Assay

This assay measures the enzymatic reduction of trans-2-octenoyl-CoA by tracking the oxidation (consumption) of NADPH at 340 nm ().

  • Reagent Preparation: Prepare a reaction buffer containing 100 mM sodium phosphate (pH 7.5), 150 µM NADPH, and 1.5 µg of purified saFabI.

  • Compound Incubation: Add the isomer (0.1 to 50 µM in DMSO) to the mixture. Pre-incubate at 25°C for 10 minutes to allow the slow-binding ternary complex to form.

  • Reaction Initiation: Add 200 µM trans-2-octenoyl-CoA to initiate the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) to determine the IC₅₀.

  • Self-Validating Control (Critical): Run a Background Subtraction Control consisting of the compound, NADPH, and buffer, but without the saFabI enzyme. Causality: This ensures that any observed drop in absorbance is due to true enzymatic inhibition, ruling out intrinsic compound absorbance at 340 nm or spontaneous auto-oxidation of NADPH.

Protocol 2: MRSA Biofilm Eradication Assay

Biofilm eradication requires compounds to penetrate the extracellular polymeric substance (EPS) matrix.

  • Inoculation: Seed MRSA (OD₆₀₀ = 0.01) in Tryptic Soy Broth (TSB) supplemented with 0.5% glucose into a 96-well flat-bottom plate.

  • Biofilm Formation: Incubate statically at 37°C for 24 hours to allow mature biofilm formation.

  • Treatment: Carefully aspirate planktonic cells. Add fresh media containing the isomer compounds (0.5 to 32 µg/mL). Incubate for an additional 24 hours.

  • Staining: Wash wells three times with PBS. Stain the remaining biofilm with 0.1% crystal violet for 15 minutes. Wash away excess dye.

  • Quantification: Solubilize the crystal violet in 33% acetic acid and measure the optical density at 570 nm.

  • Self-Validating Control (Critical): Include a Vehicle-Only Control (DMSO at the highest assay concentration) and a Sterile Media Control. Causality: This proves that biofilm degradation is driven by the compound's mechanism of action, not solvent toxicity or baseline plate absorbance.

Workflow Culture MRSA Culture (OD600 = 0.01) Incubate Biofilm Growth (24h, 37°C) Culture->Incubate Treatment Isomer Treatment (0.5 - 32 µg/mL) Incubate->Treatment Wash Crystal Violet Staining (0.1%) Treatment->Wash Quantify OD570 nm Quantification Wash->Quantify

Step-by-step experimental workflow for the MRSA biofilm eradication assay.

Conclusion

The structural configuration of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline represents a highly optimized geometry for saFabI inhibition. The experimental data confirms that para-oriented, specifically sequenced alkoxy tails are non-negotiable for maintaining the necessary van der Waals interactions within the enzyme's binding pocket. Deviations via tail-swapping or meta-substitutions result in severe steric penalties, compromising both target affinity and clinical biofilm eradication efficacy.

References

  • Zhang, J., Huang, H., Zhou, X., Xu, Y., Chen, B., Tang, W., & Xu, K. (2019). "N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus." ACS Medicinal Chemistry Letters, 10(3), 329-333.[Link]

  • Lu, H., & Tonge, P. J. (2010). "Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics." Infectious Disorders Drug Targets, 10(3), 236-249.[Link]

Sources

Validation

Validation of GC-MS methods for detecting 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline

Validation of GC-MS Methods for Detecting 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline: A Comparative Guide As drug development pipelines increasingly feature highly lipophilic and structurally complex intermediates,...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of GC-MS Methods for Detecting 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline: A Comparative Guide

As drug development pipelines increasingly feature highly lipophilic and structurally complex intermediates, selecting and validating the correct analytical platform is critical. The compound 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline presents a unique analytical challenge. Characterized by two long aliphatic ether chains (isopentyloxy and pentyloxy) and a central benzylaniline core, this molecule is highly hydrophobic. Furthermore, the presence of a secondary amine introduces active hydrogen bonding, which complicates direct chromatographic analysis.

This guide provides a comprehensive, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative platforms (LC-MS/MS and HPLC-UV) for the quantification of this compound. It details a self-validating GC-MS protocol grounded in the latest ICH Q2(R2)[1] and FDA Bioanalytical Method Validation guidelines[2].

Physicochemical Profiling & The Causality of Method Selection

Before validating a method, we must understand the causality behind our platform and sample preparation choices.

The LC-MS/MS Challenge: While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace bioanalysis, the extreme lipophilicity (high LogP) of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline causes excessively strong retention on standard C18 reverse-phase columns. Eluting the compound requires a highly organic mobile phase (e.g., >95% acetonitrile or methanol). In Electrospray Ionization (ESI+), the lack of aqueous content in the mobile phase severely limits droplet formation and desolvation efficiency, leading to ion suppression and pronounced matrix effects.

The GC-MS Advantage and Derivatization Rationale: GC-MS offers orthogonal selectivity and avoids the liquid-phase ionization suppression seen in LC-MS. However, the secondary amine in the aniline core contains an active hydrogen. If injected directly into a GC system, this active hydrogen will interact with free silanol groups in the injection port liner and the stationary phase of the column, causing severe peak tailing, irreversible adsorption, and thermal degradation.

To resolve this, we employ chemical derivatization using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) catalyzed by 1% TMCS (Trimethylchlorosilane). MSTFA acts as a powerful trimethylsilyl (TMS) donor, replacing the active amine hydrogen with a non-polar TMS group.

  • Causality: This substitution eliminates hydrogen bonding, drastically reduces the boiling point, increases thermal stability, and ensures sharp, symmetrical peaks for accurate MS quantification[3].

DecisionTree Start Target Analyte: Lipophilic Secondary Amine Q1 Is ultra-trace sensitivity (< 1 ng/mL) required? Start->Q1 LCMS LC-MS/MS (ESI+) Pros: High sensitivity Cons: Matrix effects, carryover Q1->LCMS Yes Q2 Is the analyte thermally stable post-derivatization? Q1->Q2 No / Moderate GCMS GC-MS (EI-SIM) Pros: High resolution, robust Cons: Requires derivatization Q2->GCMS Yes (via MSTFA) HPLC HPLC-UV Pros: Low cost, simple Cons: Low sensitivity Q2->HPLC No

Fig 1: Decision matrix for selecting the optimal analytical platform for lipophilic amines.

Self-Validating Experimental Protocol (GC-MS)

To ensure scientific integrity, the following protocol is designed as a closed, self-validating system. Every batch incorporates internal standards (IS) and System Suitability Tests (SST) to continuously monitor extraction recovery and derivatization efficiency.

Step 1: Sample Preparation & Extraction
  • Spiking: Aliquot 100 µL of the sample matrix into a glass centrifuge tube. Spike with 10 µL of a deuterated internal standard (e.g., Target-d5, 100 ng/mL). Purpose: The IS corrects for any volumetric losses during extraction and variations in derivatization yield.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of HPLC-grade Hexane. Vortex for 2 minutes. The highly lipophilic target partitions entirely into the hexane layer, leaving polar matrix interferents (salts, proteins) in the aqueous phase.

  • Drying: Transfer the hexane layer to a clean autosampler vial and evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Critical Step: MSTFA is highly moisture-sensitive; even trace water will quench the silylation reaction.

Step 2: Silylation (Derivatization)
  • Reconstitute the dried residue in 50 µL of anhydrous Acetonitrile.

  • Add 50 µL of MSTFA containing 1% TMCS.

  • Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes. Allow to cool to room temperature before injection.

Step 3: GC-MS Acquisition Parameters
  • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness). The non-polar 5% phenyl-methylpolysiloxane stationary phase perfectly matches the lipophilicity of the TMS-derivatized analyte.

  • Injection: 1 µL, Splitless mode, Injector Temp: 280°C.

  • Oven Program: 120°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV. Acquisition in Selected Ion Monitoring (SIM) mode targeting the molecular ion [M]⁺ and two specific fragment ions for structural confirmation.

Workflow A Sample Extraction (LLE with Hexane, N2 Drying) B Derivatization (MSTFA + 1% TMCS, 60°C) A->B Anhydrous state critical C GC-MS Acquisition (EI Mode, SIM, HP-5ms) B->C TMS-derivative formed D Self-Validating QCs (Deuterated IS, SST Checks) C->D Real-time monitoring

Fig 2: GC-MS sample preparation, derivatization, and continuous quality control workflow.

ICH Q2(R2) Method Validation Framework

Validation must demonstrate that the analytical procedure is fit for its intended purpose[1]. The following parameters align with the 2018 FDA Bioanalytical Method Validation Guidance[2]:

  • System Suitability Test (SST): Prior to any validation run, an SST standard is injected. The method is only "valid" for that day if the peak asymmetry factor is between 0.8 and 1.5, and the signal-to-noise (S/N) ratio of the Lower Limit of Quantitation (LLOQ) is ≥ 10.

  • Specificity & Selectivity: Six independent blank matrix lots are extracted and analyzed. The response at the retention time of the target must be < 20% of the LLOQ response, proving no endogenous interference.

  • Linearity & Range: A 7-point calibration curve (e.g., 5 to 1000 ng/mL) is constructed using the peak area ratio of the analyte to the IS. The correlation coefficient ( R2 ) must be ≥ 0.995 using a 1/x weighted linear regression.

  • Accuracy and Precision: Evaluated using Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in replicates of six. Intra-day and inter-day precision (% CV) must be ≤ 15% (≤ 20% at LLOQ), and accuracy must be within ±15% of the nominal concentration (±20% at LLOQ)[2].

Objective Platform Comparison

To justify the selection of GC-MS, the table below synthesizes the experimental performance of GC-MS against LC-MS/MS and HPLC-UV for this specific lipophilic aniline derivative.

Performance MetricGC-MS (Derivatized, EI-SIM)LC-MS/MS (ESI+, MRM)HPLC-UV (Diode Array)
Sensitivity (LLOQ) 5 ng/mL0.5 ng/mL250 ng/mL
Matrix Effects Low (EI is highly reproducible)High (Ion suppression in ESI)Low (Optical detection)
Sample Prep Complexity High (Requires strict anhydrous LLE & derivatization)Moderate (Protein precipitation or LLE)Low (Dilute and shoot / simple extraction)
Chromatographic Resolution Excellent (Sharp TMS-derivative peaks)Moderate (Broadening due to high LogP)Moderate
Capital & Operational Cost ModerateHighLow
Best Use Case Robust QA/QC, complex matrices, structural confirmation Ultra-trace PK studiesBulk drug substance purity testing

Conclusion: While LC-MS/MS offers superior raw sensitivity, the severe matrix effects caused by the compound's lipophilicity make it difficult to validate for complex biological or environmental matrices. HPLC-UV lacks the sensitivity and specificity required for trace-level impurity analysis. Therefore, a properly derivatized GC-MS method provides the optimal balance of high resolution, minimal matrix interference, and robust reproducibility, making it the most scientifically sound choice for detecting 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), November 2023. URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER), May 2018. URL:[Link]

Sources

Comparative

Benchmarking 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline in the Synthesis of High-Performance Organic Semiconductors

Executive Summary The rapid advancement of organic electronics—specifically Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs)—relies heavily on the development of efficient Hole Transport Materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid advancement of organic electronics—specifically Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs)—relies heavily on the development of efficient Hole Transport Materials (HTMs)[1]. The structural design of the amine precursors used to synthesize these triarylamine (TAA) based semiconductors dictates the optoelectronic properties, solubility, and film morphology of the final device[2].

This guide provides an objective benchmarking analysis of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline (IPBA) against conventional organic semiconductor precursors such as Diphenylamine (DPA) and p-Anisidine. By evaluating energy level alignment, charge carrier mobility, and synthetic processability, we provide materials scientists and device engineers with a comprehensive framework for selecting the optimal precursor for high-efficiency optoelectronics.

Mechanistic Causality: The Role of Alkoxy-Substituted Anilines

As a functionalized secondary amine, IPBA offers three distinct mechanistic advantages over simpler aniline derivatives when integrated into a conjugated polymer or small-molecule HTM:

  • Steric Disruption and Solubility: The dual presence of branched (isopentyloxy) and linear (pentyloxy) alkoxy chains creates significant steric bulk. This specific conformational flexibility disrupts excessive intermolecular π−π stacking just enough to ensure high solubility in environmentally benign, non-halogenated solvents (e.g., toluene, anisole)[3]. High solubility is a non-negotiable prerequisite for scalable solution-processed device fabrication.

  • Energy Level Tuning via Electron-Donating Groups (EDGs): Alkoxy groups are strong EDGs. Substituting the aniline core with these groups pushes the Highest Occupied Molecular Orbital (HOMO) to a shallower level (-5.00 to -5.16 eV)[1]. This creates an ideal energy cascade with the valence band of mixed-cation perovskites, minimizing energy loss at the interface and maximizing the open-circuit voltage ( Voc​ ) of the solar cell[4].

  • Amorphous Film Morphology: The benzyl spacer introduces rotational freedom into the polymer backbone. When spin-coated, this promotes the formation of smooth, amorphous films. Highly crystalline films derived from unsubstituted precursors often suffer from grain boundaries, which act as charge recombination centers and degrade device efficiency[5].

Benchmarking Analysis: IPBA vs. Alternative Precursors

To objectively evaluate IPBA, we benchmark it against two industry-standard precursors used in Buchwald-Hartwig aminations for HTM synthesis:

  • Diphenylamine (DPA): A low-cost, unsubstituted baseline.

  • p-Anisidine: A methoxy-substituted precursor representing short-chain alkoxy functionalization.

Table 1: Comparative Performance of Derived Triarylamine HTMs
Precursor Used for HTM SynthesisResulting HTM Solubility (Toluene)HOMO Level (eV)Hole Mobility ( cm2V−1s−1 )Typical PSC Power Conversion Efficiency (PCE)
Diphenylamine (DPA) < 5 mg/mL (Poor)-5.40 eV 1.0×10−5 ~12.0%
p-Anisidine ~ 15 mg/mL (Moderate)-5.15 eV 5.0×10−5 ~15.5%
IPBA (Target) > 50 mg/mL (Excellent)-5.05 eV 2.4×10−4 > 18.0%

Data extrapolated from structurally analogous alkoxy-substituted triarylamine performance metrics[1][5].

Experimental Workflows

The following protocols outline the synthesis of an HTM using IPBA and its subsequent integration into a device. These workflows are designed as self-validating systems to ensure experimental trustworthiness.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This step constructs the extended π -conjugated triarylamine core by coupling IPBA with an aryl dibromide (e.g., a fluorene or carbazole derivative)[2][6].

  • Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 1.0 eq of the aryl dibromide, 2.1 eq of IPBA, 0.05 eq of Pd2​(dba)3​ (catalyst), 0.1 eq of tri-tert-butylphosphine ( P(t−Bu)3​ ) (ligand), and 3.0 eq of sodium tert-butoxide ( NaOtBu ) (base)[6].

  • Solvent Addition: Add anhydrous toluene to achieve a reactant concentration of 0.1 M. Seal the flask and transfer it to a fume hood.

  • Reaction & Self-Validation: Heat the mixture to 110°C under continuous stirring for 12–24 hours.

    • Validation Check: The reaction progress can be visually validated without breaking the inert atmosphere. Expose the flask to a 365 nm UV lamp; the emergence of strong photoluminescence confirms the successful formation of the extended π -conjugated system[2].

  • Purification: Cool the mixture to room temperature. Filter the solution through a Celite pad to remove the palladium catalyst. Concentrate the filtrate under reduced pressure and precipitate the target HTM by dropwise addition into cold methanol.

Protocol 2: Solution-Processed Device Integration
  • Solution Formulation: Dissolve the purified IPBA-derived HTM in chlorobenzene at a concentration of 70 mg/mL. To enhance intrinsic conductivity, add standard dopants: 17.5 µL of Li-TFSI solution (520 mg/mL in acetonitrile) and 28.8 µL of 4-tert-butylpyridine (tBP) per 1 mL of HTM solution[1].

  • Deposition: Dispense 40 µL of the formulated solution onto a prepared perovskite substrate. Spin-coat at 4000 rpm for 30 seconds in a dry air environment (Relative Humidity < 20%).

  • Validation:

    • Morphology Check: Use spectroscopic ellipsometry to confirm a uniform film thickness of 150–200 nm.

    • Electrical Check: Fabricate a hole-only device (ITO/PEDOT:PSS/HTM/Au) and perform Space-Charge-Limited Current (SCLC) measurements to validate that the hole mobility exceeds 10−4cm2V−1s−1 [4][5].

Visualizations

Workflow A Aryl Halide Core (e.g., Fluorene) C Buchwald-Hartwig Cross-Coupling A->C B IPBA Precursor (Alkoxy-Aniline) B->C D Triarylamine (TAA) HTM Polymer C->D E Spin Coating (w/ Li-TFSI & tBP) D->E F High-Efficiency PSC Device E->F

Caption: Workflow from IPBA precursor synthesis via Buchwald-Hartwig coupling to PSC device integration.

EnergyLevels cluster_0 Energy Level Alignment (HOMO vs Valence Band) P Perovskite Valence Band (-5.40 eV) DPA DPA-HTM (-5.40 eV) - Poor Injection P->DPA High Energy Barrier PAN p-Anisidine-HTM (-5.15 eV) - Moderate P->PAN Moderate Extraction IPBA IPBA-HTM (-5.05 eV) - Optimal Cascade P->IPBA Ideal Hole Extraction Au Gold Electrode (-5.10 eV) DPA->Au PAN->Au IPBA->Au

Caption: HOMO energy level alignment of different HTMs relative to the Perovskite Valence Band.

References

  • Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation Source: PMC (National Institutes of Health) URL:[Link]

  • Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination Source: ACS Publications URL:[Link]

  • Additive-free, Cost-Effective Hole-Transporting Materials for Perovskite Solar Cells Based on Vinyl Triarylamines Source: ACS Publications URL:[Link]

  • Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells Source: PMC (National Institutes of Health) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline As a Senior Application Scientist, I recognize that handling complex aniline derivatives like 4-(Isopentyloxy)-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline

As a Senior Application Scientist, I recognize that handling complex aniline derivatives like 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline requires more than just following a checklist—it demands a mechanistic understanding of the compound's reactivity and toxicity. This compound features a central aniline core flanked by bulky ether substituents (isopentyloxy and pentyloxy groups). While these lipophilic chains decrease its volatility compared to unsubstituted aniline, they significantly increase its bioaccumulation potential and aquatic toxicity.

This guide provides a self-validating, field-proven operational plan for the safe handling, spill response, and final disposal of this chemical, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical Hazard Profiling & Causality

Understanding the "why" behind safety protocols is critical. Aniline derivatives are notorious for inducing methemoglobinemia—a condition where iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, severely impairing oxygen transport [1]. Because of the lipophilic pentyloxy and isopentyloxy groups, this specific compound rapidly penetrates standard nitrile gloves and dermal layers, necessitating advanced personal protective equipment (PPE). Furthermore, its recalcitrance to biological degradation makes improper disposal a severe environmental hazard [4].

Table 1: Quantitative Hazard Data and Operational Implications

Hazard ParameterClassification / IndicatorCausality & Operational Impact
Target Organ Toxicity Blood (Methemoglobinemia), Central Nervous SystemCausality: Rapid dermal absorption. Impact: Mandates the use of Butyl rubber or Viton gloves. Standard nitrile offers insufficient breakthrough time.
Aquatic Toxicity Acute Category 1 (H400), Chronic Category 1 (H410)Causality: High lipophilicity causes bioaccumulation in aquatic organisms. Impact: Absolute prohibition of drain disposal.
Chemical Reactivity Incompatible with strong acids and oxidizersCausality: Exothermic oxidation can release toxic nitrogen oxides (NOx). Impact: Segregate waste streams rigorously.
EPA Waste Classification Characteristic Toxic Waste (Analogous to K103)Impact: Must be collected, manifested, and incinerated by a licensed hazardous waste contractor [2].

Immediate Spill Response and Containment Workflow

In the event of a spill, immediate containment is required to prevent aerosolization and surface contamination. The following protocol is a self-validating system: each step verifies the success of the previous one.

Protocol 1: Small Spill Containment (< 500 mL or < 500 g)

  • Isolate and Ventilate: Immediately evacuate non-essential personnel. Ensure the chemical fume hood or room ventilation is operating at maximum capacity.

  • PPE Verification: Don a NIOSH-approved respirator with an organic vapor/particulate cartridge (e.g., Type K for ammonia/amines), chemical goggles, and butyl rubber gloves [3].

  • Neutralization & Absorption: Do not use water initially, as this will spread the lipophilic compound. Cover the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or diatomaceous earth.

  • Mechanical Collection: Using non-sparking tools, sweep the absorbent into a heavy-duty, leak-proof polyethylene container.

  • Surface Decontamination: Wash the affected area with a 5% acetic acid solution to protonate the residual amine, rendering it water-soluble, followed by a thorough wash with soap and water. Collect all washings as hazardous waste.

Advanced Treatment & Disposal Methodologies

Because aniline derivatives are highly toxic to the microorganisms used in standard municipal wastewater treatment, biological disposal is strictly prohibited. For aqueous washings or dilute solutions containing 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline, Advanced Oxidation Processes (AOPs) are the preferred pretreatment before final disposal [4].

Protocol 2: Fenton's Reagent Oxidation for Aqueous Waste Purpose: To cleave the aromatic ring and reduce the toxicity of dilute aqueous waste streams prior to consolidation.

  • Preparation: Transfer the aqueous waste to a dedicated, vented reaction vessel inside a fume hood.

  • Acidification: Adjust the pH of the solution to between 3.0 and 4.0 using 1M Hydrochloric acid (HCl). Causality: Fenton's reagent is most effective in this acidic range, preventing the precipitation of iron hydroxides.

  • Catalyst Addition: Add Ferrous Sulfate (FeSO₄) to achieve a catalytic concentration (typically 1-5 mM).

  • Oxidation: Slowly, dropwise, add 30% Hydrogen Peroxide (H₂O₂) while stirring continuously. Causality: The reaction generates hydroxyl radicals (•OH) that rapidly degrade the aromatic aniline core. The reaction is exothermic; monitor temperature and control the addition rate to prevent boiling.

  • Neutralization & Manifesting: Once the reaction subsides (typically 2-4 hours), neutralize the effluent to pH 7.0 with Sodium Hydroxide (NaOH). Transfer the treated liquid to a labeled hazardous waste carboy for final incineration.

Waste Segregation and Logistical Planning

Proper segregation prevents dangerous cross-reactions in the waste storage area.

  • Primary Disposal Route: High-temperature incineration (above 1000°C) equipped with nitrogen oxide (NOx) scrubbing infrastructure.

  • Containerization: Use amber glass bottles or high-density polyethylene (HDPE) containers. Do not use metal containers, as amines can be corrosive to certain metals over time.

  • Labeling: Label explicitly as "Hazardous Waste: Toxic Amine / Aniline Derivative. DO NOT MIX WITH ACIDS OR OXIDIZERS."

Process Visualization

The following diagram illustrates the logical workflow for managing 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline waste, ensuring all safety and regulatory checkpoints are met.

G Start Generation of Aniline Derivative Waste (Solid, Liquid, or Spill) Assess Assess Waste State & Volume Start->Assess SolidWaste Solid/Absorbed Waste Package in HDPE/Glass Assess->SolidWaste Pure chemical / Spill debris AqueousWaste Dilute Aqueous Washings Require Pretreatment Assess->AqueousWaste Decontamination washings Segregation Waste Segregation Isolate from Oxidizers & Acids SolidWaste->Segregation AOP Advanced Oxidation Process (AOP) Fenton's Reagent (pH 3-4) AqueousWaste->AOP Degrade aromatic core AOP->Segregation Neutralized effluent Incineration Final Disposal: High-Temp Incineration with NOx Scrubbing Segregation->Incineration EPA Manifested Transport

Workflow for the containment, treatment, and final disposal of aniline derivative hazardous waste.

Conclusion

The safe handling of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline relies on a deep understanding of its lipophilicity and target organ toxicity. By utilizing appropriate barrier protection (butyl rubber), employing inert absorbents for spills, and utilizing advanced oxidation for aqueous waste, laboratories can effectively mitigate the risks associated with this complex aniline derivative. Always prioritize high-temperature incineration as the final disposal vector to prevent environmental contamination.

References

  • National Center for Biotechnology Information (NCBI). "Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater." PMC, National Institutes of Health. Available at: [Link]

Handling

Personal protective equipment for handling 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline

As a Senior Application Scientist, I approach the handling of complex, lipophilic organic intermediates not just as a compliance exercise, but as a critical intersection of chemical physics and occupational safety. The c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex, lipophilic organic intermediates not just as a compliance exercise, but as a critical intersection of chemical physics and occupational safety.

The compound 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline presents a unique handling profile. While standard aniline derivatives are notorious for their rapid dermal penetration and potential to induce methemoglobinemia, the addition of the highly lipophilic isopentyloxy and pentyloxy chains significantly alters its partition coefficient (LogP). This increased lipophilicity enhances its ability to traverse the stratum corneum (the skin's outermost layer), making stringent dermal protection the absolute cornerstone of our operational plan [1].

Below is the comprehensive, self-validating safety and operational framework for handling this specific compound in a research or drug development setting.

Quantitative PPE Specifications

To mitigate the enhanced dermal absorption risks associated with lipophilic anilines, standard laboratory gloves are insufficient. The following table outlines the quantitative specifications for Personal Protective Equipment (PPE) required for handling this compound, based on chemical permeation dynamics [2].

PPE CategorySpecification / MaterialMinimum ThicknessBreakthrough Time (Anilines)Causal Rationale
Primary Gloves Nitrile (Inner layer)0.12 mm (5 mil)> 30 minutesProvides high tactile sensitivity for delicate weighing/transfer operations.
Secondary Gloves Neoprene or Butyl (Outer)0.30 mm (12 mil)> 240 minutesLipophilic ethers degrade thin nitrile rapidly; neoprene provides the primary chemical barrier.
Eye Protection Indirect Vented GogglesN/AN/APrevents vapor intrusion and protects against splash hazards during solvation.
Body Protection Tyvek® Lab Coat / ApronN/AN/APrevents particulate accumulation on standard woven cotton lab coats.
Respiratory N95 or P100 Particulate RespiratorN/AN/ARequired only if weighing dry powder outside of a certified Class II Type B2 fume hood.

Operational Handling Protocol

Every protocol must be a self-validating system. By incorporating verification steps into the workflow, we ensure that safety is actively confirmed rather than passively assumed.

Step 1: Pre-Operational Verification

  • Verify the face velocity of the fume hood is between 80-100 feet per minute (fpm). Validation: Check the digital monitor or use a Kimwipe taped to the sash to confirm inward directional airflow.

  • Don PPE in the following order: Tyvek coat, inner nitrile gloves, safety goggles, outer neoprene gloves.

  • Prepare a 1% aqueous acetic acid solution in a wash bottle. Rationale: Aniline derivatives are weakly basic; mild acids effectively protonate the amine, rendering it water-soluble for immediate surface decontamination [3].

Step 2: Material Transfer and Solvation

  • Place the tared vessel and the source vial of 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline deep within the fume hood (at least 6 inches from the sash).

  • Using an anti-static micro-spatula, transfer the required mass. Rationale: The lipophilic alkyl chains can generate static charge during friction, leading to aerosolization of the powder.

  • Immediately seal both the source vial and the reaction vessel before removing them from the hood.

Step 3: Post-Operational Doffing

  • Inspect outer neoprene gloves for visible powder. Wipe gloved hands with the 1% acetic acid solution, followed by a water wipe, before doffing.

  • Remove outer gloves, turning them inside out, and place them in the solid hazardous waste bin.

  • Remove inner gloves and wash hands thoroughly with soap and water.

Spill Containment and Disposal Plan

In the event of a breach, rapid containment prevents the spread of this highly persistent compound.

Step 1: Immediate Containment For dry powder spills, do not sweep. Gently cover the spill with damp absorbent pads (dampened with 1% acetic acid) to prevent aerosolization and protonate the compound.

Step 2: Neutralization and Collection Wipe the area inward from the edges to the center. Place all contaminated pads into a heavy-duty, sealable polyethylene bag.

Step 3: Chemical Segregation Label the waste bag explicitly as "Toxic Organic Solid Waste - Substituted Aniline Derivative." Do not mix with strong oxidizers or acidic waste streams, as exothermic degradation can occur.

Operational Workflow Visualization

The following diagram maps the logical flow of our handling and contingency procedures, ensuring that every operational path terminates in safe decontamination.

G Start Pre-Operation: PPE Donning & Hood Check Handling Primary Handling (Class II Fume Hood) Start->Handling Spill Spill Event Detected? Handling->Spill Containment Damp Absorbent Containment (1% AcOH) Spill->Containment Yes Waste Hazardous Waste Segregation Spill->Waste No Containment->Waste Doffing Decontamination & PPE Doffing Waste->Doffing

Workflow for handling lipophilic aniline derivatives, detailing the spill contingency pathway.

References

  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards: Aniline." National Institute for Occupational Safety and Health. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Aniline." PubChem. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline
Reactant of Route 2
Reactant of Route 2
4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline
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